Technical Documentation Center

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
  • CAS: 1218344-45-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Characterization of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for the physicochemical characterization of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the physicochemical characterization of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. While this specific molecule has limited publicly available data, it serves as an exemplary model for a novel chemical entity (NCE) in early-stage drug development. This document moves beyond a simple data sheet, offering in-depth, field-proven methodologies for determining critical physicochemical parameters. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. By following this guide, researchers can build a robust data package essential for advancing a compound through the drug discovery and development pipeline.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, with the molecular formula C₁₃H₁₅NO₃, is a chiral carboxylic acid containing a piperidine scaffold.[1] While its primary documented use is as a resolving agent, its structural motifs are of interest in medicinal chemistry. The journey of any new chemical entity (NCE) from a promising hit to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. These properties are the bedrock upon which formulation development, pharmacokinetic profiling, and ultimately, clinical success are built.

This guide provides a detailed roadmap for the comprehensive physicochemical characterization of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, establishing a paradigm for the evaluation of other novel small molecules. We will delve into both theoretical predictions and rigorous experimental determinations of key parameters.

Molecular and Predicted Properties

A foundational step in characterizing an NCE is to establish its basic molecular properties and to generate a set of predicted physicochemical parameters. These in-silico predictions offer a valuable, albeit preliminary, assessment that can guide subsequent experimental work.

Molecular Identity
PropertyValueSource
Molecular Formula C₁₃H₁₅NO₃[1]
Molecular Weight 233.26 g/mol
Canonical SMILES CN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2[1]
InChIKey AHVBATBBFVYBGJ-UHFFFAOYSA-N[1]
In-Silico Predicted Properties

Computational models provide rapid, cost-effective estimations of a molecule's behavior. The following properties were predicted using established algorithms.

Predicted PropertyPredicted ValueSignificance in Drug Development
logP (Octanol-Water Partition Coefficient) 0.8Indicates the lipophilicity of the neutral molecule, influencing its ability to cross cell membranes.[1]
Topological Polar Surface Area (TPSA) 57.6 ŲCorrelates with passive molecular transport through membranes and bioavailability.
Aqueous Solubility (logS) -1.5 to -2.5A critical determinant of dissolution rate and oral bioavailability.
pKa (Acid Dissociation Constant) 3.5 - 4.5 (Carboxylic Acid)Governs the ionization state at different physiological pH values, impacting solubility, permeability, and receptor binding.

Experimental Determination of Physicochemical Properties

While predictive models are useful, experimentally derived data is the gold standard for regulatory submissions and for making informed decisions in drug development. The following sections provide detailed protocols for the empirical determination of key physicochemical properties.

Melting Point and Thermal Behavior

The melting point is a fundamental property that provides an indication of purity and is crucial for many downstream processes, including salt selection and formulation development.

Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary techniques as it provides more comprehensive thermal information, including the enthalpy of fusion and the detection of polymorphic transitions. The OECD Guideline for the Testing of Chemicals, No. 102, provides a framework for these measurements.[2][3][4]

  • Sample Preparation: Accurately weigh 1-3 mg of finely powdered 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a rate of 10 °C/min from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C).

    • Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak area of the endotherm is used to calculate the enthalpy of fusion.

Caption: Workflow for Melting Point Determination by DSC.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For an ionizable molecule like 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, solubility is highly dependent on pH.

The shake-flask method is the gold-standard for determining thermodynamic solubility due to its directness and reliability.[5][6][7] Potentiometric titration offers a higher-throughput alternative for determining the solubility-pH profile of ionizable compounds.[8][9]

  • Buffer Preparation: Prepare a series of buffers at relevant physiological pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of solid 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). A mechanical shaker or orbital agitator should be used.[10]

  • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.45 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

  • Data Reporting: Report the solubility at each pH value in units of µg/mL or µM.

Caption: Workflow for pH-Dependent Solubility Determination.

Acid Dissociation Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH. For a carboxylic acid, this is the pH at which 50% of the molecules are in the ionized carboxylate form.

Capillary Electrophoresis (CE) is a powerful technique for pKa determination, requiring minimal sample and offering high resolution.[11][12][13] It is particularly advantageous for compounds with low solubility. The method relies on the principle that the electrophoretic mobility of a compound changes with its ionization state.

  • Buffer Preparation: Prepare a series of background electrolytes (BGEs) with a range of pH values spanning the expected pKa (e.g., from pH 3.0 to 6.0 in 0.5 pH unit increments).

  • Sample Preparation: Dissolve the compound in each BGE to a final concentration of approximately 50-100 µg/mL.

  • CE Analysis:

    • Inject the sample into the capillary.

    • Apply a voltage and record the migration time of the compound's peak at each pH.

    • The effective electrophoretic mobility (µ_eff) is calculated from the migration time.

  • Data Analysis: Plot the effective mobility (µ_eff) against the pH of the BGE. The data is then fitted to the sigmoidal Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Lipophilicity (logP and logD)

Lipophilicity is a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

  • logP is the partition coefficient of the neutral form of the molecule between octanol and water.

  • logD is the distribution coefficient at a specific pH, accounting for all ionic species.

The shake-flask method, as described in OECD Guideline 107, is the traditional method for logP determination.[14][15][16] However, for higher throughput and for compounds with low solubility, a reverse-phase HPLC (RP-HPLC) method is often preferred to determine logD at a specific pH.[17][18]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a phosphate buffer at pH 7.4 and an organic modifier (e.g., acetonitrile or methanol).

  • Standard Preparation: Prepare solutions of a series of well-characterized reference compounds with known logP values.

  • Sample Preparation: Dissolve 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid in the mobile phase.

  • HPLC Analysis:

    • Inject the standards and the sample onto a C18 column.

    • Perform a series of isocratic elutions with varying percentages of the organic modifier.

    • Record the retention time for each compound at each mobile phase composition.

  • Data Analysis:

    • Calculate the capacity factor (k') for each compound at each mobile phase composition.

    • For each compound, extrapolate a plot of log(k') versus the percentage of organic modifier to 100% aqueous phase to determine log(k'w).

    • Create a calibration curve by plotting the known logP values of the standards against their log(k'w) values.

    • Determine the logD₇.₄ of the test compound by interpolating its log(k'w) value on the calibration curve.

Analytical Characterization

Confirming the identity, structure, and purity of the compound is a prerequisite for any further studies. A suite of analytical techniques should be employed for comprehensive characterization.

TechniquePurposeKey Information Provided
High-Performance Liquid Chromatography (HPLC) Purity AssessmentDetermines the percentage purity of the compound and detects any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation¹H and ¹³C NMR provide detailed information about the molecular structure, connectivity, and stereochemistry.[19][20][21]
Mass Spectrometry (MS) Molecular Weight ConfirmationProvides the accurate mass of the molecule, confirming its elemental composition.[22][23][24]
Fourier-Transform Infrared (FTIR) Spectroscopy Functional Group IdentificationConfirms the presence of key functional groups such as the carboxylic acid C=O, amide C=O, and C-N bonds.

Chemical Stability

Assessing the intrinsic stability of a drug substance is a critical component of early development, as it informs on storage conditions, potential degradation pathways, and shelf-life.

Rationale and Experimental Choice

The International Council for Harmonisation (ICH) Q1A(R2) guideline provides a framework for stability testing of new drug substances.[25][26][27][28] Forced degradation studies are also essential to identify potential degradation products and to develop stability-indicating analytical methods.

Protocol: Forced Degradation Study
  • Stress Conditions: Subject solutions of the compound (e.g., in water or a relevant buffer) to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid compound at 80 °C for 48 hours.

    • Photolytic: Solution exposed to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (typically with UV and MS detection).

  • Data Evaluation:

    • Quantify the remaining parent compound.

    • Identify and characterize any significant degradation products.

    • Determine the degradation pathways.

G cluster_0 Forced Degradation Studies cluster_1 Analysis cluster_2 Outcome A Drug Substance Solution B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, Heat) A->C D Oxidation (H2O2) A->D E Photolysis (ICH Q1B) A->E F Thermal (Solid, Heat) A->F G Stability-Indicating HPLC-UV/MS B->G C->G D->G E->G F->G H Identify Degradation Products G->H I Elucidate Degradation Pathways G->I J Develop Stability-Indicating Method G->J

Caption: Workflow for Forced Degradation Studies.

Conclusion

The comprehensive physicochemical characterization of a new chemical entity, such as 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, is a multi-faceted endeavor that is critical for its successful development. By employing the rigorous experimental protocols detailed in this guide, researchers can generate a high-quality, reliable data package. This data will not only fulfill regulatory expectations but also provide invaluable insights into the molecule's behavior, enabling rational formulation design, predictable pharmacokinetic outcomes, and ultimately, a higher probability of success in bringing a new therapeutic to patients.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2009). A fast method for pKa determination by capillary electrophoresis. Chemistry & Biodiversity, 6(11), 1822-1827. [Link]

  • Li, H., Zhang, G., & Liu, C. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257. [Link]

  • Ott, D., Schiemenz, S., & Seidel-Morgenstern, A. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511-9515. [Link]

  • PubChem. (n.d.). 1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • OECD. (1995). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Bona, M. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates--the 100 mg-approach. International Journal of Pharmaceutics, 275(1-2), 1-12.
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological Reviews, 65(1), 315-499.
  • Donovan, S. F., & Pescatore, M. C. (2022). AlphaLogD determination: An optimized Reversed-Phase Liquid Chromatography method to measure lipophilicity on neutral and basic small and Beyond-Rule-of-Five compounds. Journal of Chromatography A, 1674, 463146. [Link]

  • Fuguet, E., Ràfols, C., & Bosch, E. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Pharmaceutical and Biomedical Analysis, 219, 114946.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Retrieved March 7, 2024, from [Link]

  • Slideshare. (2018, November 28). Structural elucidation by NMR(1HNMR). [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval. [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • NEXTREAT Laboratories. (n.d.). Melting point determination. Retrieved March 7, 2024, from [Link]

  • TIGP. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. [Link]

  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.
  • National Taiwan University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]

  • American Chemical Society. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • LibreTexts Chemistry. (2024, July 30). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved March 7, 2024, from [Link]

  • Journal of Chemical Education. (2017, March 15). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. [Link]

  • World Health Organization. (n.d.). Annex 4. [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • Seton Hall University. (2013, April 15). Experiment 1 - Melting Points. [Link]

  • ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved March 7, 2024, from [Link]

  • Springer Nature Experiments. (n.d.). Capillary Electrophoresis for Pharmaceutical Analysis. [Link]

  • University of Technology, Iraq. (n.d.). Determination of the melting point. [Link]

  • Scite.ai. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

  • PubMed. (2009, November). A fast method for pKa determination by capillary electrophoresis. [Link]

  • PubMed. (1998). Capillary electrophoresis for pharmaceutical analysis. [Link]

  • Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • OECD. (1995). OECD Guideline for Testing of Chemicals, No. 107. [Link]

  • University of Toronto. (n.d.). Melting point determination. [Link]

  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • Therapeutic Goods Administration (TGA). (2024, December 18). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. [Link]

Sources

Exploratory

The Strategic Utility of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid in Rational Drug Design

Document Type: Technical Whitepaper & Application Guide Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, the transitio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Application Guide Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the transition from planar, sp2 -hybridized scaffolds to sp3 -rich, conformationally pre-organized architectures is a critical driver for improving clinical success rates. 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS: 951976-64-0) represents a highly privileged, densely functionalized building block that perfectly aligns with this paradigm.

As a substituted piperidinone, this scaffold provides a rigidified framework that minimizes the entropic penalty upon target binding. Historically, piperidine-3-carboxylic acid derivatives (such as nipecotic acid) have demonstrated profound efficacy in neurotherapeutic and oncological applications, serving as the core pharmacophore for γ -aminobutyric acid (GABA) transporter inhibitors[1][2], dopamine transporter (DAT) inhibitors[3], and Anaplastic Lymphoma Kinase (ALK) inhibitors[4]. This whitepaper dissects the structural rationale, derivatization pathways, and self-validating protocols required to leverage CAS 951976-64-0 in high-throughput combinatorial library generation.

Physicochemical Profiling & Structural Rationale

The molecular architecture of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is defined by four distinct functional domains, each contributing to its pharmacokinetic and pharmacodynamic potential.

Quantitative Data Summary
PropertyValueAnalytical Significance
CAS Number 951976-64-0Primary identifier for regulatory and procurement tracking[5].
Molecular Formula C₁₃H₁₅NO₃Indicates a highly efficient heavy-atom count (LE - Ligand Efficiency)[6].
Molecular Weight 233.26 g/mol Well within Lipinski’s Rule of 5; allows for extensive derivatization[6].
Monoisotopic Mass 233.1052 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation[7].
Predicted XLogP3 ~0.8Optimal baseline lipophilicity for CNS penetration post-derivatization[7].
GHS Hazard Codes H315, H319, H336Requires standard PPE; indicates skin/eye irritation and potential STOT SE 3[5].
Mechanistic Structural Features
  • The C6-Oxo (Lactam) Core: The introduction of the lactam carbonyl restricts the conformational plasticity of the piperidine ring. By enforcing a preferred half-chair or boat conformation, the scaffold pre-organizes the C2 and C3 substituents, reducing the entropic cost of binding.

  • The C2-Phenyl Anchor: This bulky, lipophilic moiety frequently engages in edge-to-face π−π stacking within aromatic-rich binding pockets. demonstrate that aryl substitution at the piperidine ring is critical for nanomolar binding affinity[3].

  • The N-Methyl Group: Prevents hydrogen-bond donation from the piperidine nitrogen, thereby increasing passive membrane permeability and shielding the lactam core from rapid metabolic degradation.

  • The C3-Carboxylic Acid: Acts as the primary vector for library generation, allowing for rapid diversification via amide coupling or esterification.

Pharmacophore Molecule Core Scaffold (CAS 951976-64-0) NMethyl N-Methyl Group Molecule->NMethyl Phenyl C2-Phenyl Ring Molecule->Phenyl Carboxyl C3-Carboxylic Acid Molecule->Carboxyl Lactam C6-Oxo (Lactam) Molecule->Lactam Int1 Steric Shielding & Lipophilic Contact NMethyl->Int1 Int2 Pi-Pi Stacking & Hydrophobic Anchoring Phenyl->Int2 Int3 H-Bond Vector & Derivatization Handle Carboxyl->Int3 Int4 Conformational Rigidity & H-Bond Acceptor Lactam->Int4

Caption: Pharmacophore mapping of the core scaffold detailing target-binding interactions.

Synthetic Utility & Combinatorial Workflows

The primary utility of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid lies in its capacity to serve as a central hub for divergent synthesis. The carboxylic acid handle is highly amenable to parallel synthesis techniques used in [8].

Workflow Core 1-Methyl-6-oxo-2-phenylpiperidine- 3-carboxylic acid (CAS 951976-64-0) Amide Amide Coupling (HATU/DIPEA) Core->Amide Ester Esterification (EDC/DMAP) Core->Ester Reduction Lactam Reduction (LiAlH4/BH3) Core->Reduction LibA Peptidomimetics (ALK/DAT Inhibitors) Amide->LibA LibB Prodrugs / Lipophilic Probes Ester->LibB LibC Substituted Piperidines Reduction->LibC

Caption: Synthetic derivatization workflow for CAS 951976-64-0 in combinatorial library generation.

Self-Validating Protocol: High-Throughput Amide Coupling

When generating libraries of piperidine carboxamides (e.g., for [4]), preserving the stereochemical integrity at the C2 and C3 positions is paramount. The following protocol is designed as a self-validating system , ensuring that causality—rather than blind execution—drives the methodology.

Causality & Reagent Selection
  • Coupling Agent (HATU): Selected over EDC/HOBt due to its superior kinetics in forming the active HOAt-ester. Rapid activation minimizes the lifetime of the highly acidic α -proton intermediate at C3, thereby preventing base-catalyzed epimerization.

  • Base (DIPEA): A sterically hindered base is used to deprotonate the amine without acting as a nucleophile or aggressively abstracting the C3 proton.

Step-by-Step Methodology

Phase 1: Pre-Reaction Validation

  • Dissolve 1.0 eq of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS 951976-64-0) in anhydrous DMF (0.2 M concentration) under an inert N₂ atmosphere.

  • Validation Check: Perform Karl Fischer titration on the DMF solvent. Moisture content must be <50 ppm to prevent competitive hydrolysis of the active ester.

Phase 2: Activation & IPC-1 3. Add 1.2 eq of HATU and 2.5 eq of DIPEA to the solution. Stir at 0°C for 15 minutes. 4. In-Process Control (IPC-1): Withdraw a 5 µL aliquot, quench in MeCN/H₂O, and analyze via LC-MS.

  • Causality: Do not proceed until >95% conversion to the active HOAt-ester is observed. This validates the activation step independently, ensuring that any subsequent failure is isolated to the amine nucleophilicity.

Phase 3: Coupling & IPC-2 5. Add 1.1 eq of the target primary/secondary amine dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. 6. In-Process Control (IPC-2): Monitor via UPLC-UV (254 nm).

  • Causality: The disappearance of the HOAt-ester peak and the emergence of the product mass confirm successful coupling.

Phase 4: Isolation & Final Verification 7. Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, then dry over anhydrous Na₂SO₄. 8. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient). 9. Final System Validation:

  • HRMS: Confirm the exact mass of the synthesized amide.

  • Chiral SFC (Supercritical Fluid Chromatography): Analyze the purified product against a racemic standard. Causality: This proves that the basic conditions (DIPEA) did not induce epimerization at the C3 stereocenter, validating the structural integrity of the final library compound.

References

  • Chemical Substance Information: 1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. NextSDS Substance Database. Retrieved from: [Link]

  • Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Retrieved from:[Link]

  • Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. PubMed (NIH). Retrieved from:[Link]

  • Protein-Targeting Drug Discovery. MDPI Biomolecules. Retrieved from:[Link]

  • A paradigm for drug discovery employing encoded combinatorial libraries. Proceedings of the National Academy of Sciences (PNAS). Retrieved from:[Link]

Sources

Foundational

A Comprehensive Guide to the Spectroscopic Characterization of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a substituted piperidine derivative with a molecular formula of C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol [1]. As a complex heterocyclic compound, its unambiguous structural elucidation is paramount for its potential applications in medicinal chemistry and drug development, where the piperidine scaffold is a common motif[2]. This technical guide provides a detailed protocol and theoretical analysis for the spectroscopic characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of not just the data, but the underlying principles and experimental considerations for robust analytical characterization.

While direct experimental data for this specific molecule is not widely published[3], this guide will present a detailed, predicted spectroscopic analysis based on its known chemical structure. This predictive approach, grounded in established spectroscopic principles, serves as a robust framework for interpreting experimentally acquired data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum will reveal the number of different types of protons, their electronic environments, and their proximity to other protons. The following table summarizes the expected chemical shifts, multiplicities, and integrations for the protons in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1HThe acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.
Aromatic (Phenyl C-H)7.2 - 7.5Multiplet5HProtons on the phenyl ring will resonate in the typical aromatic region. The multiplet pattern arises from coupling between the ortho, meta, and para protons.
Piperidine H-24.0 - 4.5Doublet1HThis proton is adjacent to the electron-withdrawing phenyl group and the nitrogen atom, leading to a downfield shift. It will be coupled to the H-3 proton.
Piperidine H-33.0 - 3.5Doublet of Doublets1HThis proton is coupled to both the H-2 and the adjacent methylene (H-4) protons.
N-Methyl (N-CH₃)2.8 - 3.2Singlet3HThe methyl group attached to the nitrogen is a singlet as it has no adjacent protons. Its chemical shift is influenced by the adjacent nitrogen and carbonyl group.
Piperidine H-41.8 - 2.4Multiplet2HThese methylene protons are part of the piperidine ring and will show complex coupling with the H-3 and H-5 protons.
Piperidine H-51.6 - 2.2Multiplet2HThese methylene protons are adjacent to the carbonyl group, which will influence their chemical shift. They will show coupling with the H-4 protons.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
Carboxylic Acid Carbonyl (-C OOH)170 - 180The carbonyl carbon of the carboxylic acid is significantly deshielded.
Amide Carbonyl (-C =O)165 - 175The amide carbonyl carbon is also deshielded, appearing in a region similar to the carboxylic acid carbonyl.
Aromatic (Phenyl C -H & Quaternary C )125 - 140The six carbons of the phenyl ring will appear in the aromatic region. The quaternary carbon attached to the piperidine ring will be less intense.
Piperidine C -255 - 65This carbon is attached to both the nitrogen and the phenyl group, resulting in a downfield shift.
Piperidine C -340 - 50This carbon is attached to the carboxylic acid group.
N-Methyl (N-C H₃)30 - 40The methyl carbon attached to the nitrogen.
Piperidine C -420 - 30Methylene carbon in the piperidine ring.
Piperidine C -525 - 35This methylene carbon is adjacent to the amide carbonyl group, leading to a slight downfield shift compared to C-4.
Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural confirmation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 14 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0 to 200 ppm).

    • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope (e.g., 1024 scans or more).

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the piperidine ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall structure.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Lock & Shim) transfer->instrument H1 ¹H NMR instrument->H1 C13 ¹³C NMR instrument->C13 TwoD 2D NMR (COSY, HSQC, HMBC) instrument->TwoD process Fourier Transform & Phasing H1->process C13->process TwoD->process integrate Integration & Peak Picking process->integrate assign Structure Elucidation integrate->assign

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid will be characterized by the stretching and bending vibrations of its key functional groups.

Predicted IR Data
Functional Group Predicted Absorption Range (cm⁻¹) Intensity Appearance Rationale
Carboxylic Acid O-H Stretch2500 - 3300StrongVery BroadThe O-H stretch of a carboxylic acid is characteristically broad due to extensive hydrogen bonding.[4]
C-H Stretch (Aromatic & Aliphatic)2850 - 3100Medium-StrongSharpAromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[4]
Carboxylic Acid C=O Stretch1700 - 1725StrongSharpThe carbonyl stretch of a carboxylic acid is a prominent, sharp peak.[4][5]
Amide C=O Stretch1630 - 1680StrongSharpThe amide carbonyl stretch (lactam) typically appears at a slightly lower wavenumber than a carboxylic acid carbonyl due to resonance.[4][5]
C=C Stretch (Aromatic)1450 - 1600MediumSharpThese absorptions correspond to the carbon-carbon double bond stretching within the phenyl ring.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000 to 400 cm⁻¹.

IR Workflow Diagram

IR_Workflow start Start prep Sample Preparation (Place on ATR Crystal) start->prep background Collect Background Spectrum prep->background sample_spec Collect Sample Spectrum background->sample_spec process Process Data (Baseline Correction) sample_spec->process analyze Analyze Spectrum & Assign Peaks process->analyze end End analyze->end MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis dissolve_ms Dissolve Sample in Appropriate Solvent add_modifier Add Ionization Modifier (Optional) dissolve_ms->add_modifier infuse Infuse into ESI Source add_modifier->infuse ionize Ionize Sample (+/- Mode) infuse->ionize analyze Analyze by TOF ionize->analyze determine_mw Determine Molecular Weight analyze->determine_mw confirm_formula Confirm Molecular Formula (HRMS) determine_mw->confirm_formula

Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion

The comprehensive spectroscopic analysis of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a self-validating system for its structural confirmation. The predicted data and detailed protocols outlined in this guide offer a robust framework for researchers. By correlating the data from these orthogonal analytical techniques, one can achieve an unambiguous assignment of the molecule's structure with a high degree of confidence, which is an essential step in any chemical research or drug development endeavor.

References

  • 1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid — Chemical Substance Information. (n.d.).
  • (2S,3S)-2-(4-methoxyphenyl)-1-methyl-6-oxo-piperidine-3-carboxylic acid - Sigma-Aldrich. (n.d.).
  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2025, August 10). ResearchGate.
  • 1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid - PubChemLite. (n.d.).
  • (2S,3S)-2-(4-methoxyphenyl)-1-methyl-6-oxo-piperidine-3-carboxylic acid. (n.d.). Sigma-Aldrich.
  • The IR spectra of compounds 1–6 | Download Scientific Diagram. (n.d.). ResearchGate.
  • 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid | Sapphire Bioscience. (n.d.).
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025, June 18). MDPI.
  • 1-Methyl-6-oxopiperidine-2-carboxylic acid | C7H11NO3 | CID 53857154. (n.d.). PubChem.
  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. (n.d.). PubMed.
  • 6-oxo-1-phenylpiperidine-3-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS.
  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2012, May 8). MDPI.
  • 1-(2-Oxo-2-phenyl-acetyl)-piperidine-2-carboxylic acid 3-pyridin-3-yl-propyl ester. (n.d.).
  • Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry.
  • (2R,3R)-1-ETHYL-6-OXO-2-PHENYLPIPERIDINE-3-CARBOXYLIC ACID. (n.d.). NextSDS.
  • Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester. (n.d.). NIST WebBook.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Introduction: The Prominence of the Piperidine Scaffold in Modern Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Prominence of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and favorable physicochemical properties allow for precise three-dimensional arrangements of substituents, enabling potent and selective interactions with diverse biological targets.[3] Piperidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory properties.[2][4]

This guide focuses on 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS 951976-64-0), a substituted piperidinone. While specific literature on this exact molecule is emerging, its structural motifs—a lactam (the 6-oxo position), a phenyl group at the 2-position, a carboxylic acid at the 3-position, and an N-methyl group—suggest a rich potential for biological activity. The presence of the phenyl group and the piperidine core is common in compounds targeting the central nervous system (CNS).[5] The carboxylic acid offers a handle for further derivatization or can act as a key pharmacophoric element.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, characterize, and evaluate the biological potential of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. The protocols described herein are based on established and robust methodologies for the synthesis and evaluation of substituted piperidines.[6][7]

Part 1: Synthesis and Characterization

The synthesis of substituted piperidinones can be approached through various strategies, including the Dieckmann condensation of acyclic esters or the cyclization of aminodiesters.[7] Below is a proposed synthetic protocol based on a multi-step sequence that offers control over the introduction of the required substituents.

Proposed Synthetic Workflow

G cluster_0 Synthesis of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid A Step 1: Michael Addition (Benzaldehyde + Diethyl Malonate) B Step 2: Reductive Amination (Intermediate 1 + Methylamine) A->B Intermediate 1 C Step 3: N-Acylation (Intermediate 2 + Ethyl Chloroacetate) B->C Intermediate 2 D Step 4: Dieckmann Condensation (Intermediate 3) C->D Intermediate 3 E Step 5: Hydrolysis & Decarboxylation (Intermediate 4) D->E Intermediate 4 (Cyclized Diester) F Final Product (1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid) E->F

Caption: Proposed synthetic workflow for 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid.

Detailed Synthesis Protocol

This protocol is a representative example and may require optimization for yield and purity.

Step 1: Synthesis of Diethyl 2-benzylidenemalonate (Intermediate 1)

  • To a stirred solution of diethyl malonate (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield diethyl 2-benzylidenemalonate.

Step 2: Synthesis of Diethyl 2-((methylamino)(phenyl)methyl)malonate (Intermediate 2)

  • Dissolve Intermediate 1 (1.0 eq) in methanol.

  • Add an aqueous solution of methylamine (1.2 eq) and stir at room temperature for 2 hours.

  • Cool the reaction mixture to 0°C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of the Dieckmann Precursor (Intermediate 3)

  • Dissolve Intermediate 2 (1.0 eq) in dichloromethane (DCM) and cool to 0°C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of ethyl chloroacetate (1.1 eq).

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and brine. Dry the organic layer and concentrate to yield the crude tri-ester precursor.

Step 4: Dieckmann Condensation to form the Piperidinone Ring (Intermediate 4)

  • Prepare a solution of sodium ethoxide (1.2 eq) in dry ethanol.

  • Add a solution of Intermediate 3 (1.0 eq) in dry toluene to the sodium ethoxide solution at room temperature.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction and neutralize with dilute hydrochloric acid.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield the cyclized β-keto ester.

Step 5: Hydrolysis and Decarboxylation to the Final Product

  • Dissolve the crude Intermediate 4 in a mixture of ethanol and 6M aqueous hydrochloric acid.

  • Reflux the mixture for 12-24 hours. This step hydrolyzes both ester groups. The β-keto acid intermediate will decarboxylate under these conditions.

  • Cool the reaction mixture and adjust the pH to ~3-4 with a saturated solution of sodium bicarbonate.

  • The product may precipitate. If not, extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the final product, 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, by recrystallization or column chromatography.

Characterization of the Final Product

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Technique Expected Data/Observations
¹H NMR Signals corresponding to the N-methyl group, the phenyl protons, and the diastereotopic protons of the piperidine ring. The proton at C2 and C3 will likely appear as doublets or multiplets.
¹³C NMR Resonances for the carboxylic acid and lactam carbonyl carbons (~170-180 ppm), aromatic carbons, and the aliphatic carbons of the piperidine ring.
Mass Spec (ESI) [M+H]⁺ or [M-H]⁻ peak corresponding to the molecular weight of the compound (C₁₃H₁₅NO₃, MW: 233.26).
HPLC A single major peak indicating high purity, with retention time dependent on the column and mobile phase used.
FT-IR Characteristic peaks for O-H stretch (carboxylic acid), C=O stretches (lactam and carboxylic acid), and aromatic C-H stretches.

Part 2: Biological Evaluation Protocols

The structural features of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid suggest several avenues for biological investigation. The following protocols provide a starting point for screening its activity.

Biological Screening Cascade

G cluster_1 Biological Evaluation Workflow A Primary Screening (e.g., Antiproliferative MTT Assay) B Secondary Screening (e.g., Antimicrobial Broth Microdilution) A->B Active Hits C Mechanism of Action Studies (e.g., CNS Receptor Binding Assay) A->C Potent Hits B->C D Lead Optimization C->D Confirmed Mechanism

Caption: A logical workflow for the biological screening of the target compound.

Protocol 1: Antiproliferative Activity using the MTT Assay

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.[8]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer).

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Causality and Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells. A decrease in absorbance indicates a reduction in cell viability, suggesting either cytotoxicity or inhibition of proliferation.[8]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.[4]

Objective: To quantify the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

  • Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the test compound stock solution to the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.

  • Inoculation: Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this inoculum to each well.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Causality and Rationale: The broth microdilution method is a standardized and quantitative technique to measure the in vitro activity of an antimicrobial agent. By exposing a standardized bacterial population to a range of compound concentrations, it is possible to determine the minimum concentration required to prevent its growth. This is a fundamental assay in the discovery of new antimicrobial agents.[4]

Protocol 3: In Vitro CNS Receptor Binding Assay (General Framework)

Given that many phenylpiperidine derivatives interact with CNS receptors, a competitive radioligand binding assay is a crucial next step.[3][5]

Objective: To determine the binding affinity (Ki) of the test compound for a specific CNS receptor (e.g., µ-opioid receptor, sigma-1 receptor).

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • A specific radioligand for the target receptor (e.g., [³H]-DAMGO for µ-opioid).

  • Test compound at various concentrations.

  • A non-labeled competing ligand for determining non-specific binding (e.g., naloxone).

  • Assay buffer.

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate or microcentrifuge tubes, combine the assay buffer, cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • Controls:

    • Total Binding: Contains membranes and radioligand only.

    • Non-specific Binding: Contains membranes, radioligand, and a high concentration of a non-labeled competing ligand.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality and Rationale: This assay operates on the principle of competitive binding. The test compound competes with a known radiolabeled ligand for binding to the target receptor. The ability of the test compound to displace the radioligand is a measure of its affinity for the receptor. A lower Ki value indicates a higher binding affinity. This is a powerful tool for identifying and characterizing compounds that interact with specific molecular targets in the CNS.[3]

Part 3: Concluding Remarks

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid represents a molecule with significant, albeit currently unexplored, therapeutic potential. Its structure is amenable to established synthetic routes, and its chemical features warrant investigation into its antiproliferative, antimicrobial, and CNS-modulating activities. The protocols detailed in this guide provide a robust and scientifically grounded framework for initiating this exploration. As with any novel compound, careful optimization of both synthetic and biological protocols will be essential for elucidating its true pharmacological profile.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQkrUgoOFNe2qnK3rg74pKlAZaZpWP-1Ty6k6WaxDLkKWgQQrUor2npLFFHXNBxjXqH9Xp9ZtzK1LgWU66vCnUn8pJm5-zaVSXzdlvKr1hhurmNSwySGYzRRc0Zdlg1SbQ0Q2Wu4MKrUl_BD0=]
  • One-Pot Asymmetric Synthesis of Substituted Piperidines by Exocyclic Chirality Induction. Organic Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ_sNyvH0GRaQULOR5QShQwAjdVg6wD2yBrSiioPpr01dmwV6-VpxFirJduKoL_PFY3F50caxHJl4osFAot5s2ujIKqrUZBvPeby2zJyslP1roTuKly90vmbGYZy991Rij6ig07w==]
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbg9kl0gLNkmDyJDoSrxjZA46mdEUJUZQFXrdON23SxRwQw1bOxekEEeFaS9JLvTaERPbZE5LJl0p1pO7r_-w-0N0ezb_Mt_GNZLT7W-p89RyqeKqafiKfwBA4jyiFsOyZMN0BUqauHz6YEfI=]
  • Synthesis of Aryl-Substituted Piperidines by Superacid Activation of Piperidones. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYWj0WlX3ssKg_igr9iWmx6ucPKhaSyy48Mt_QWZ0qTXotaA9frBKWJuXPrMrsn5UvN7tQVLZF08QidwVudj2jzeSM91IRQ8W2dKWQJmiMn4dQ-E1_nY_Ap3Vq0fC2dGAstR01aw==]
  • Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDOsPx3NNCfi_bqDirAskVJtI5j_w0VcHUVCgAFN-YdZ3OLJ0VCXJKmwVzDULbYdTOBVo-LvbR9jmeDv62_nVDYMIGdLZe0U4-2Ql2VVrfUgxl5WFzlJdIPcuUk7DRUmm9I04AoTQ35E8h8YzMg1GnAVpVXaLhyg_pZWnSxr-tf-AxyCOHJAcNJcK0Z59EGm_J]
  • The Pharmacological Landscape of Piperidine Propanamide Derivatives: A Technical Guide. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgycnG__C80b2Zu2cMYBjU-q6kzOl5p9wJL1s72Azhn7ugO-R3Il2uk3zelrYWHAFQ1sqoRehAsK3nYJka2RF9a78ESNj_FKuiWJirJN9hS6VtMQwC5yfHpVsep7L-uRw2mjke7KDcmouMujvwHUdQ43-gy7aYmpbGkuzFxyRLNjhlpfmqKWalAMB9TKluXVbP29bX923RZfyLFXRJfQwMPC0Mq1ypjykjxFV9L3xiejB4]
  • Piperidine Synthesis. DTIC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZvG_TqpYXl_yGMJXkZRmJ5oq80F7TcJcCtPYXl0ZExy9RPGykhQ0qIG0IxV4SNgoWtOpNEKdzMzrhpeHyuB3j0nSS6yiFhIMgGLz-ktwLeTX4MXNbL0z2RsN31m9fwAEqHgPakhTB5Us=]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENSuv4Ly863eG7WmWmk1H5H6a8lIwfrj-biZahO3OsDY13z_m5GxzvbSb6NFg_c238HwBrCgCFmHYnp3Vpn-qphLQYa3qGSWzUVsTQ6C3_9qdTGW8EKL0PhfSktL-e5DGCh585OdwZWRbzCU8AM2Pwe8LjDCK3QdBNuooGLxvYcDrfI9eVzAOWNpfwUKlJ6XUjjOz6EbX-ohBUjmS7h3elNK9tseImy-IGE7tAfXY5Z_kfGYMWOFnOMIQ0wv4M8mwsB1o=]
  • Pharmacological properties of natural piperidine derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1VgRkaWMFxAS09khKbwcq9PdnEFegzS6YKBJKNSw5Ssh65uPMTXNvYe4FmuOZnajK4RGSDGUDzIMPgUtw63yfxhQAkxqMNbDhqVjdp8QDxgOK299d8PJuJTFPf1cgPUwqd6NEGRamC_KcskayfAxWakVVHMv0V2gJU-dS7naTn1CgqSH5PoKUutMDWOMitIpGrjf_XZ4z7na27uozMp7yvdCLJmK2b5sbxQ==]
  • 1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid — Chemical Substance Information. [No specific source name available]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTMzKBZz3ZDQMDWJGaPKVZeAqI9xs43Tfdiwh5ikZImt2744Sf19tibYewpaWYCfLtfFCe0lg-WGgl_5sKZRTmtZdWb97CEok4DkHvRY2wz9dK4UjJ1TMpLo_STavAdj2HLR1AEJ_vntDsOLzMPwcW6ziQjOIGm8hBJ2fCHPQCjcNEqEyqmad5or8FhtacFYfhHKBpRkdgAbs=]
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkdP_dvVJiyFw-3LPSDaddrRf2eHTp_W-drYYhOjl9sBSdxewwxFnbY4ZNqq8qD-fM8luPxYwbJj_sYjJMjfzM7Csoa7EiS_hj-9efzgn1Dz3iIaELeI3_enAlF2gyiUu7PANo6jr0qpv2u_A=]
  • (2S,3S)-2-(4-methoxyphenyl)-1-methyl-6-oxo-piperidine-3-carboxylic acid. [No specific source name available]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5crQi545Y5racqvgV13BZotmwi4cpGxHX_bj2ffWgbVRxhBy0rU9oy81vyAc36aiPQuoCEbMTiy4Uj6ibz1rbU_qpAAC7pReoJOBuekfeAMnhEqf1avIfe6D5mG6IChwqFrso22CnWCLxCZBf9ur5YdJb22U29SBwlahuBHDWELz1cY3QXtOyW_bd521SzSlNzfCz0uJ7Nkt7hKp5H7Q=]
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLxNczT3ljkyQXUEldezuTOY77uw-sAuZnOA_mJHLWM9xEbK9YXFy0H775yHxJQ9iQ2okioFNDZdq-uutgEI-sJSDM8i-B-iv06g6rNMRUUNjfAXwzRw5EtxnOTADN]
  • (2R,3R)-1-ETHYL-6-OXO-2-PHENYLPIPERIDINE-3-CARBOXYLIC ACID. NextSDS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELTRTpKoNkBxAssST9i0GlC8-K2WMtN2QpmqEmMo92GBszlC8MdVNhlG11Fo5tMd3BC2pNXnvy15HxQVboRAfnOa5-8cxOdjGeYnTZd23Dz9UqwVWoSPMSBYnkhCe4ISvc5uabXzB7P-uoAeimfvXmhSjpvl7l_zdbOqgrMRMzkjStJq4YOCKg5ZD37fjieH8qi0cKF3_-V8n2PjrOssQ=]
  • Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNcv5PnRJdavIVKlhrZmUAGJ1zmg-4GThsippLG2yNg7gZ__vh6uB4vdN3OWyuur-LNMLOiFQc6nzC3ir-w40iAnfQmV4nZC_6TNEMDYGm-I8syqdgJw5kymMUue7EXjvpMyMG]
  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn_k4nPZwv_5jMma1236LV9sl0-eimjrJ6YQVBVySHQnP6VKZfyOWGD1mXEkv6iJWbqJCuYWvD4KC77XWzo68vR7cmzLzrGYmxkwktqdf4zYbbaJZhg_DHIA6ML5ybe4uSA_s=]
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOiiCp9vtVulrKBsedf7ZHTzXlrqkQhoGAr7n9qdF-0TdSuZr3UhnBEIZXrpZ1XlhA9eR0dprswMRdtNRFgy_LHjVhWHfCeGLqgqbJmJLsQEtk_RPipQAOs-d2cehs6xqsdews]
  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfbhJEy66sGpQOteyxZf04lF_r7Qg9NPxtUM1SQE4OG4ZPblxVip7SMacTazpZchr6b_8eg6FYZPjXC84SCGoO7_ccy3tUQN601Y-yhW4N-Q-w2pl8KCbY7kAYAX6Tq23GrQc=]
  • DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. JournalAgent. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw8JSf6o6puEn2CGNzyHQlkhNXZKaGinVHwmdRKL19Gb05o8gmOpsYhrICAm9GG2Y2jXpTKLVD2breGYPP6GzX-7oE84OBCkBhzOLiS2O0cnuQejGcjSvJKS_6sLVJ9vOElH4XsAIrDw8bmGXh_Sw3Eo2v_g==]
  • 1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. Santa Cruz Biotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbc1EFtBRfvZHMaReDZg6TmOA4fEqDrVmnovFBU58fzLpxcxktrCQNymK8VcYogsn9BICfUnmkoXcSgZHpkWYPUqT55sviuJ11fGAnOrL_8R2ihjP3Yy4bzV_mFm9fQDWCAjZ3XOynzSGCXZIoKqMMoRfbkZwUjuoS1uM_lCIKe1gvddzR]

Sources

Application

applications of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid in neuroscience

Executive Summary The clearance of polymeric delivery vehicles from the central nervous system (CNS) remains a formidable challenge in neuropharmacology. Traditional polymers like PLGA degrade into acidic byproducts (lac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clearance of polymeric delivery vehicles from the central nervous system (CNS) remains a formidable challenge in neuropharmacology. Traditional polymers like PLGA degrade into acidic byproducts (lactic and glycolic acids) that can induce localized neuroinflammation and microglial activation.

Recent breakthroughs in polymer chemistry have introduced a novel class of autodegradable poly(ester-peptoid)s that spontaneously degrade without external triggers into 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (1-MOPP-3-CA) . This specific carboxy-substituted lactam serves as a highly biocompatible, easily cleared terminal metabolite. This application note details the protocols for utilizing 1-MOPP-3-CA-yielding polymers for the sustained release of neurotherapeutics (e.g., Rapamycin for mTOR inhibition in neurodegeneration), using the metabolite itself as a stoichiometric biomarker for drug release kinetics.

Mechanistic Insights: The Role of 1-MOPP-3-CA in Neuro-Delivery

The foundational advantage of this system lies in its trigger-free autodegradation. Synthesized via the alternating copolymerization of Schiff bases and cyclic anhydrides, the resulting polymer (e.g., P1A) undergoes spontaneous intramolecular cyclization in aqueous environments.

Causality in Experimental Design: Why track 1-MOPP-3-CA? In standard drug delivery, release kinetics are often confounded by simple diffusion or "burst release" from the nanoparticle surface. Because 1-MOPP-3-CA is generated only when the polymer backbone physically cleaves, quantifying this specific molecule via LC-MS/MS provides a self-validating system. A 1:1 molar correlation between the appearance of 1-MOPP-3-CA and the release of the encapsulated neurotherapeutic proves that release is governed by structural degradation rather than passive diffusion. Furthermore, the neutral-to-mild nature of the lactam byproduct prevents the severe pH drops associated with traditional polyesters, preserving the integrity of delicate neural tissue.

Mechanism P_Polymer Poly(ester-peptoid) Carrier (Loaded with Neurotherapeutic) Degradation Intramolecular Cyclization (Trigger-Free Autodegradation) P_Polymer->Degradation Aqueous Environment (Time & Temp Dependent) Metabolite 1-Methyl-6-oxo-2-phenylpiperidine -3-carboxylic acid (1-MOPP-3-CA) Degradation->Metabolite Backbone Cleavage Drug Rapamycin Release (mTOR Inhibitor) Degradation->Drug Sustained Release Outcome Neuroprotection & Autophagy Induction Metabolite->Outcome Safe Clearance via CSF Target Neuronal mTORC1 Complex Drug->Target Binds FKBP12 Target->Outcome Pathway Inhibition

Caption: Mechanism of polymer autodegradation yielding 1-MOPP-3-CA and simultaneous neurotherapeutic release.

Quantitative Degradation Kinetics

The degradation rate of these polymers—and consequently the generation of 1-MOPP-3-CA—can be finely tuned by altering the N-substitution group of the polymer, allowing researchers to design customized release profiles for acute (e.g., traumatic brain injury) or chronic (e.g., Alzheimer's disease) neurological conditions .

Table 1: Tunable Degradation Kinetics of Poly(ester-peptoid)s into Substituted Lactams

Polymer VariantN-Substitution GroupStorage Stability (25 °C, Dry)Time to Complete Degradation (25 °C, Aqueous)Terminal MetaboliteApplication in Neuroscience
P1A N-Methyl> 6 Months8 Days1-MOPP-3-CASub-acute drug delivery (e.g., post-stroke neuroprotection)
P2A N-Ethyl> 6 Months20 Days1-Ethyl analogueExtended release for chronic neurodegeneration
P5A N-Thiophenyl> 6 Months> 120 Days (96% intact)Thiophenyl analogueLong-term implantable neuro-scaffolds
P2A (Accelerated) N-EthylN/A4 Hours (at 100 °C)1-Ethyl analogueRapid clearance validation assays

Experimental Protocols

Protocol 1: Formulation of Rapamycin-Loaded P1A Nanocarriers

This protocol utilizes a modified nanoprecipitation technique to ensure high encapsulation efficiency of hydrophobic neurotherapeutics while preserving the hydrolytic stability of the P1A polymer prior to administration.

Materials:

  • Autodegradable Polymer P1A (synthesized via alternating copolymerization)

  • Rapamycin (mTOR inhibitor)

  • HPLC-grade Tetrahydrofuran (THF)

  • Polyvinyl Alcohol (PVA, MW 30,000–70,000, 87–90% hydrolyzed)

  • RNase/DNase-free sterile water

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 50 mg of P1A polymer and 5 mg of Rapamycin in 2 mL of anhydrous THF. Causality: Anhydrous THF prevents premature initiation of the intramolecular cyclization degradation pathway during formulation.

  • Aqueous Phase Preparation: Prepare 20 mL of a 1% (w/v) PVA solution in sterile water. Filter through a 0.22 µm PES membrane.

  • Nanoprecipitation: Under continuous magnetic stirring (1000 rpm) at 4 °C, inject the organic phase dropwise (0.5 mL/min) into the aqueous phase using a syringe pump. Causality: The low temperature minimizes kinetic energy, reducing premature polymer degradation while driving the rapid precipitation of uniform nanoparticles.

  • Solvent Evaporation: Allow the emulsion to stir uncovered in a chemical fume hood for 12 hours at room temperature to evaporate the THF.

  • Purification: Centrifuge the suspension at 15,000 × g for 30 minutes at 4 °C. Discard the supernatant containing unencapsulated drug and excess PVA. Resuspend the pellet in 10 mL of sterile water. Repeat this wash step twice.

  • Lyophilization: Flash-freeze the purified nanoparticle suspension in liquid nitrogen and lyophilize for 48 hours. Store the resulting powder at -20 °C in a desiccator to halt any moisture-induced degradation.

Protocol 2: Self-Validating In Vitro Release & 1-MOPP-3-CA Quantification

This protocol establishes a self-validating system by simultaneously measuring the therapeutic release and the stoichiometric appearance of the 1-MOPP-3-CA metabolite in artificial cerebrospinal fluid (aCSF).

Step-by-Step Methodology:

  • Incubation: Suspend 10 mg of the lyophilized Rapamycin-loaded P1A nanoparticles in 10 mL of aCSF (pH 7.3). Place in a shaking incubator at 37 °C and 100 rpm.

  • Sampling: At predetermined time points (e.g., 0, 1, 3, 5, 7, and 8 days), withdraw 500 µL of the release medium and immediately replace it with 500 µL of fresh, pre-warmed aCSF to maintain sink conditions.

  • Phase Separation: Add 500 µL of cold acetonitrile to the sampled aliquot to precipitate any intact polymer fragments. Centrifuge at 20,000 × g for 10 minutes.

  • LC-MS/MS Analysis:

    • Inject 10 µL of the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column.

    • Rapamycin Detection: Monitor the MRM transition for Rapamycin (m/z 936.5 → 409.3).

    • 1-MOPP-3-CA Detection: Monitor the MRM transition for 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (m/z 234.1 [M+H]+ → fragment ions).

  • Validation Check: Plot the cumulative molar release of Rapamycin against the cumulative molar formation of 1-MOPP-3-CA. A linear correlation confirms that drug release is strictly mediated by polymer autodegradation rather than burst diffusion.

Workflow N1 Polymer Synthesis (Schiff Base + Anhydride) N2 Nanocarrier Formulation (Rapamycin Encapsulation) N1->N2 Nanoprecipitation N3 Incubation in aCSF (37°C, pH 7.3) N2->N3 Rehydration N4 Trigger-Free Autodegradation N3->N4 Hydrolytic Cleavage N5 LC-MS/MS Quantification (Rapamycin Release) N4->N5 Therapeutic Tracking N6 LC-MS/MS Quantification (1-MOPP-3-CA Formation) N4->N6 Metabolite Tracking N5->N6 Stoichiometric Validation

Caption: Experimental workflow for formulating nanocarriers and validating release via 1-MOPP-3-CA tracking.

References

  • Chen, S., Zhang, C., & Zhang, X. (2024). Autodegradable Polymers: Complete Degradation without Any Trigger, Tunable Performance, and Biomedical Applications. Journal of the American Chemical Society, 146(50), 34852-34860.[Link]

Method

Application Note: Synthesis and Derivatization of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic Acid

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Scientific Rationale The compound 1-Methyl-6-oxo-2-phe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The compound 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS: 951976-64-0) is a highly functionalized, rigid lactam scaffold that has garnered significant attention in modern drug discovery and materials science. Structurally, it possesses a stable 6-oxopiperidine (lactam) core, two contiguous stereocenters at C2 and C3, and orthogonal functional groups (a carboxylic acid and a lactam nitrogen) that serve as versatile handles for downstream derivatization.

Recent literature highlights the dual utility of this scaffold. In medicinal chemistry, 6-oxopiperidine-3-carboxylic acid derivatives are critical intermediates in the synthesis of allosteric activators of PKG1α for cardiovascular indications[1] and novel agents targeting multiple myeloma[2]. Concurrently, in the field of advanced biomaterials, this specific carboxy-substituted trisubstituted lactam has been identified as the terminal, biocompatible degradation product of novel autodegradable polymers, demonstrating its inherent stability and low toxicity profile[3].

This application note details the de novo synthesis of this scaffold via the Castagnoli-Cushman Reaction (CCR) and provides validated protocols for its downstream derivatization.

Core Synthesis: The Castagnoli-Cushman Reaction (CCR)

The most efficient and diastereoselective route to construct the 6-oxopiperidine-3-carboxylic acid core is the Castagnoli-Cushman Reaction (CCR)[2]. This formal [4+2] cycloaddition between an imine and a cyclic anhydride allows for the rapid assembly of the functionalized lactam in a single step, typically favoring the trans-(2R,3R / 2S,3S) diastereomer due to the minimization of steric clash in the transition state.

CCR_Pathway A Benzaldehyde + Methylamine B Imine Formation (Molecular Sieves, 4Å) A->B C N-Methylbenzylideneamine (Intermediate) B->C E Castagnoli-Cushman Cycloaddition C->E D Glutaric Anhydride (p-Xylene, Reflux) D->E F 1-Methyl-6-oxo-2-phenylpiperidine -3-carboxylic acid (trans) E->F

Figure 1: Castagnoli-Cushman Reaction workflow for the 6-oxopiperidine-3-carboxylic acid scaffold.

Protocol 1: Synthesis of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Step 1: Imine Formation Combine benzaldehyde (1.0 eq) and methylamine (1.2 eq) in anhydrous dichloromethane (DCM). Add 4Å molecular sieves and stir at room temperature for 12 h[2].

  • Causality: The condensation of an aldehyde and an amine produces water. Molecular sieves drive the equilibrium forward by sequestering this water, preventing the reversible hydrolysis of the highly reactive imine intermediate.

Step 2: Scavenger Resin Purification Filter the crude mixture through a pad of carboxylic acid exchange resin (e.g., IRC50) to remove the molecular sieves and unreacted methylamine[2]. Concentrate the filtrate in vacuo.

  • Causality: The IRC50 resin selectively scavenges unreacted primary amines. If left in the mixture, the highly nucleophilic methylamine would prematurely attack the glutaric anhydride in the subsequent step, leading to linear diamide byproducts and severely depressing the lactam yield.

Step 3: Cycloaddition Transfer the purified N-methylbenzylideneamine to a round-bottom flask. Add glutaric anhydride (1.1 eq) and dissolve in p-xylene. Heat the mixture to reflux (approx. 138 °C) for 10 h[2].

  • Causality: The CCR requires significant thermal energy to overcome the activation barrier of the formal cycloaddition/acylation sequence. p-Xylene provides an optimal boiling point to maintain the high temperature required without degrading the reagents.

Step 4: Validation & QC (Self-Validating System) Cool the reaction, perform a liquid/liquid extraction (EtOAc/H₂O), and isolate the organic layer.

  • QC Metric: Analyze the crude mixture via LC-MS. The expected monoisotopic mass is 233.10 Da; look for the [M+H]+ peak at 234.11 [4].

  • Stereochemical Validation: Purify via flash chromatography. To confirm the trans relative stereochemistry, perform a 1 H-NMR NOESY experiment. A lack of NOE cross-peaks between the C2 and C3 protons, combined with a large coupling constant ( J≈9−11 Hz), confirms the trans-diaxial arrangement.

Downstream Derivatization Strategies

The C3 carboxylic acid provides a prime vector for library generation. However, the steric bulk of the adjacent C2 phenyl ring and the piperidine core necessitates highly efficient coupling reagents.

Derivatization Core 1-Methyl-6-oxo-2-phenylpiperidine -3-carboxylic acid Amidation Amidation (HATU, DIPEA, R-NH2) Core->Amidation Esterification Steglich Esterification (EDC, DMAP, R-OH) Core->Esterification Reduction Lactam Reduction (BH3-THF or LiAlH4) Core->Reduction Amide 3-Carboxamide Derivatives (e.g., CNS active compounds) Amidation->Amide Ester 3-Carboxylate Esters (e.g., Prodrugs) Esterification->Ester Piperidine 1-Methyl-2-phenylpiperidine -3-carboxylic acid Reduction->Piperidine

Figure 2: Downstream derivatization pathways of the 6-oxopiperidine-3-carboxylic acid scaffold.

Protocol 2: Sterically Hindered Amidation

Example Synthesis: N-(2,4-dimethoxyphenyl)-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide (CAS: 1081123-34-3)[5]

Step 1: Carboxylic Acid Activation Dissolve 1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

  • Causality: Standard coupling reagents (like EDC/HOBt) often fail or proceed sluggishly here due to the steric shielding from the C2 phenyl group. HATU rapidly generates a highly reactive HOAt ester intermediate, which is significantly more resistant to steric hindrance and accelerates the aminolysis step.

Step 2: Aminolysis Add 2,4-dimethoxyaniline (1.1 eq) to the activated ester solution. Stir at room temperature for 4 h.

  • Causality: The electron-donating methoxy groups on the aniline increase its nucleophilicity, ensuring rapid attack on the HOAt ester despite the bulky environment.

Step 3: Validation & QC Quench with saturated NaHCO₃, extract with EtOAc, and wash extensively with 5% LiCl aqueous solution to remove residual DMF.

  • QC Metric: Monitor completion via TLC (DCM:MeOH 95:5). Confirm product formation via LC-MS (Expected [M+H]+ : 369.18 ). The disappearance of the broad O-H stretch (2500-3300 cm⁻¹) and the appearance of a sharp N-H stretch (~3300 cm⁻¹) in FT-IR spectroscopy self-validates the functional group conversion.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes for the transformations described, providing benchmarks for process optimization.

Transformation / DerivativeReagents & ConditionsTypical Yield (%)Mechanistic & Process Notes
Core Lactam Synthesis Glutaric anhydride, p-xylene, 138 °C, 10 h55 - 65%Yield is highly dependent on the efficiency of the IRC50 resin scavenging step. Favors trans isomer[2].
3-Carboxylate Esters R-OH, EDC, DMAP, DCM, 0 °C to RT80 - 90%Steglich esterification conditions are mild enough to completely prevent epimerization at the C3 stereocenter[2].
3-Carboxamides R-NH₂, HATU, DIPEA, DMF, RT, 4 h75 - 85%HOAt active ester effectively overcomes the steric bulk imparted by the adjacent C2 phenyl ring.
Piperidine Reduction BH₃-THF, Reflux, 12 h60 - 70%Selective reduction of the C6 lactam carbonyl over the C3 carboxylate requires careful stoichiometric control[1].

References

  • PubChemLite / Chemical Data: 1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (C13H15NO3). PubChemLite Database. 4

  • Multiple Myeloma Targeting & CCR Synthesis: From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. Pharmaceuticals (PMC), 2022.2

  • PKG1α Activators & Piperidine Optimization: Optimization and Mechanistic Investigations of Novel Allosteric Activators of PKG1α. Journal of Medicinal Chemistry (ACS Publications), 2022. 1

  • Biomaterials & Autodegradable Polymers: Autodegradable Polymers: Complete Degradation without Any Trigger, Tunable Performance, and Biomedical Applications. Journal of the American Chemical Society (ACS Publications), Dec 2024.3

  • Amide Derivative Data: N-(2,4-dimethoxyphenyl)-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide. GuideChem Database. 5

Sources

Application

Pre-Clinical Formulation and In Vivo Dosing Strategies for 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic Acid

Document Type: Technical Application Note & Laboratory Protocol Target Audience: Formulation Scientists, Pharmacologists, and Pre-Clinical Drug Development Professionals Executive Summary & Contextual Rationale The innov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Laboratory Protocol Target Audience: Formulation Scientists, Pharmacologists, and Pre-Clinical Drug Development Professionals

Executive Summary & Contextual Rationale

The innovation of autodegradable polymers has revolutionized sustained-release drug delivery systems[1]. Recently developed polymer platforms, synthesized via the catalyst-free alternating copolymerization of cyclic anhydrides and Schiff bases, exhibit complete, trigger-free degradation in vivo[1][2]. The terminal degradation product of these specific biomedical polymers is 1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS: 951976-64-0)[3].

To validate the safety, clearance, and non-toxicity of the parent polymer platform, researchers must conduct rigorous pharmacokinetic (PK) and toxicological profiling of this terminal small molecule[2][4]. As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating formulation strategies that ensure accurate, reproducible in vivo dosing of 1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid across intravenous (IV) and oral (PO) administration routes.

Physicochemical Profiling & Causality in Formulation

Before selecting a vehicle, we must analyze the molecule's structural features (Formula: C13H15NO3, MW: 233.26 g/mol )[5][6] to predict its behavior in biological matrices:

  • Carboxylic Acid Moiety (pKa ~4.5): This is the primary driver for aqueous solubility. At a low pH (e.g., gastric fluid), the molecule remains unionized and poorly soluble. At physiological pH (7.4), it ionizes into a highly water-soluble carboxylate salt.

  • Phenyl Ring & Lactam Core: These structural elements provide lipophilicity.

  • Formulation Causality: Because of its pH-dependent solubility, IV formulations must be strictly buffered to pH 7.4 to ensure complete dissolution and prevent life-threatening precipitation in the bloodstream. Conversely, for PO (oral) dosing , the compound will not dissolve in the acidic stomach; therefore, it must be formulated as a uniform suspension using a viscosity-modifying agent to ensure accurate volumetric dosing.

Strategic Formulation Matrices

The following table summarizes the optimized formulation matrices based on the administration route.

Administration RouteVehicle CompositionTarget pHMax ConcentrationPreparation TimeStability Profile
Intravenous (IV) 5% DMSO, 95% PBS (1X)7.4~10 mg/mL30 minHigh (24h at RT)
Intraperitoneal (IP) 5% DMSO, 10% Tween 80, 85% Saline7.0 - 7.4~20 mg/mL45 minModerate
Oral (PO) 0.5% Na-CMC, 0.1% Tween 80 in Water4.0 - 6.0≥50 mg/mL (Suspension)60 minHigh (Resuspend prior to use)

Self-Validating Laboratory Protocols

Protocol A: Intravenous (IV) Solution Formulation (10 mg/mL)

Objective: To create a sterile, isotonic, and fully dissolved solution for direct systemic administration.

  • Weighing: Accurately weigh 10.0 mg of 1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid powder into a sterile glass vial.

  • Primary Solvation: Add 50 µL (5% v/v) of Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes.

    • Causality: The lipophilic phenyl ring resists immediate aqueous wetting. DMSO disrupts the crystal lattice and solvates the hydrophobic domains, accelerating the initial dissolution phase.

  • Aqueous Buffering: Slowly add 950 µL (95% v/v) of 1X Phosphate-Buffered Saline (PBS), pH 7.4, dropwise while continuously vortexing.

    • Causality: The physiological pH of the PBS ensures the carboxylic acid moiety is fully ionized into its highly water-soluble carboxylate salt form, preventing precipitation upon dilution.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a sterile dosing vial.

    • Causality: Removes any undissolved micro-particulates and ensures sterility, which is critical to prevent embolism or infection during IV administration.

Validation Checkpoint: Before injection, visually inspect the solution against a dark and light background (Tyndall effect). If any opalescence is observed, the compound has precipitated (indicating the pH has dropped below the pKa). Do not inject. Re-adjust the pH to 7.4 using 0.1 N NaOH until crystal clear.

Protocol B: Oral (PO) Suspension Formulation (50 mg/mL)

Objective: To create a homogenous, flowable suspension for gastric gavage.

  • Wetting: Weigh 50.0 mg of the compound into a mortar or glass vial. Add 10 µL of 10% Tween 80 (final concentration 0.1% v/v) and mix into a paste.

    • Causality: Tween 80 acts as a surfactant, reducing the surface tension of the hydrophobic particles and preventing powder agglomeration in the aqueous phase.

  • Viscosity Modification: Gradually add 990 µL of a pre-made 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) aqueous solution while continuously homogenizing or vortexing.

    • Causality: Na-CMC increases the viscosity of the vehicle. This physically traps the drug particles in a stable suspension, preventing rapid sedimentation in the dosing syringe and ensuring uniform volumetric dosing.

  • Particle Size Reduction: Sonicate the suspension for 10-15 minutes in a cold water bath.

    • Causality: Sonication breaks down large crystalline aggregates into a fine, uniform particulate suspension, improving in vivo absorption consistency in the GI tract.

Validation Checkpoint: Allow the suspension to sit undisturbed for 30 minutes. If rapid sedimentation occurs, the Na-CMC viscosity is too low or particle sizes are too large. Re-homogenize and verify particle size distribution under a light microscope to ensure no aggregates >50 µm exist.

Systems-Level PK/Tox Workflow

To contextualize how formulation fits into the broader pre-clinical evaluation of autodegradable polymer platforms, refer to the workflow diagram below.

G N1 Autodegradable Polymer (Sustained Drug Release) N2 Trigger-Free Degradation (in vivo) N1->N2 N3 1-Methyl-6-oxo-2-phenylpiperidine -3-carboxylic acid (Target Analyte) N2->N3 Terminal Product N4 Pre-formulation Profiling (pKa, LogP, Solubility) N3->N4 N5 IV Formulation (pH 7.4 Buffered Solution) N4->N5 High pH Soluble N6 PO Formulation (0.5% Na-CMC Suspension) N4->N6 Low pH Insoluble N7 In Vivo Dosing (Rodent Models) N5->N7 N6->N7 N8 Plasma/Tissue Sampling & LC-MS/MS Analysis N7->N8 N9 Pharmacokinetic (PK) & Toxicological Validation N8->N9 Clearance Profile

Workflow for the in vivo formulation and pharmacokinetic validation of the degradation product.

Analytical Validation (LC-MS/MS)

Following in vivo dosing, accurate quantification of the compound in plasma is required to determine its clearance rate[1].

  • Sample Preparation: Utilize protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Centrifuge at 14,000 x g for 10 minutes.

  • Detection: Analyze the supernatant via LC-MS/MS using positive electrospray ionization (ESI+). The target analyte can be tracked using the [M+H]+ precursor ion at m/z 234.1 [5].

References

  • Autodegradable Polymers: Complete Degradation without Any Trigger, Tunable Performance, and Biomedical Applications. Journal of the American Chemical Society.[Link]

  • Autodegradable Polymers: Complete Degradation without Any Trigger, Tunable Performance, and Biomedical Applications (PubMed Entry). National Library of Medicine.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Troubleshooting &amp; Protocols for 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, field-proven protocols, and troubleshooting steps for handling (CAS 951976-64-0)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, field-proven protocols, and troubleshooting steps for handling (CAS 951976-64-0)[1]. Recently identified as a crucial small-molecule degradation product of[2][3], this compound presents unique solubility challenges. Its specific structural motifs—a hydrophobic phenyl ring coupled with a rigid lactam core and an ionizable carboxylic acid—create a tug-of-war between lipophilicity and aqueous solvation[4][5].

As a Senior Application Scientist, my goal is to help you move beyond trial-and-error. Below, we break down the causality behind its physical behavior and provide self-validating workflows to ensure your assays are reproducible.

Section 1: Physicochemical Profiling

Understanding the physical chemistry of the molecule is the first step in rational formulation.

PropertyValueMechanistic Implication
CAS Number 951976-64-0Unique identifier for sourcing and regulatory compliance[1].
Molecular Weight 233.26 g/mol Small molecule; readily diffuses, but prone to rapid nucleation during solvent shifts[6].
Formula C13H15NO3Contains H-bond acceptors (O, N) and one H-bond donor (COOH)[7].
Predicted XLogP ~0.8Moderately lipophilic; prefers organic solvents over pure water[7][8].
Ionizable Group Carboxylic Acid (pKa ~4.5)Solubility is highly pH-dependent; requires pH > 5.5 for stable aqueous solvation as a carboxylate anion[4].
Section 2: Troubleshooting Guide & FAQs

Q1: Why does 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid precipitate when diluted from a DMSO stock into PBS (pH 7.4)? Causality: This is a classic "solvent crash" or "DMSO shock." While the compound is highly soluble in 100% DMSO, diluting it into an aqueous buffer causes the DMSO to diffuse into the water faster than the hydrophobic phenyl-piperidine core can establish a stable hydration shell. This leads to local supersaturation and rapid nucleation[3][4]. Solution: Perform a step-wise dilution. Pre-warm the aqueous buffer to 37°C to increase kinetic solubility, or add a surfactant (e.g., 0.1% Tween-20 or Pluronic F-68) to the buffer prior to adding the DMSO stock. The surfactant micelles will stabilize the transient supersaturated state.

Q2: Can I dissolve this compound directly in aqueous media without using DMSO? Causality: At neutral pH, the dissolution kinetics of the solid free-acid powder are extremely slow because the crystal lattice energy must be overcome entirely by water interactions[2]. Solution: Yes, but it requires in situ salt formation. Suspend the powder in water, add 1.05 equivalents of a strong base (e.g., NaOH) to deprotonate the carboxylic acid, and sonicate. Once dissolved, back-titrate to your target pH (ensure pH remains > 5.5) using dilute HCl.

Q3: Does the compound degrade in aqueous solution over time? Causality: While the compound is the stable end-product of autodegradable polymer breakdown[3][5], lactams can undergo ring-opening hydrolysis under extreme pH conditions (especially highly basic conditions, pH > 10). Furthermore, as an acid itself, it can auto-catalyze further degradation if local concentrations are too high in unbuffered systems[4]. Solution: Store aqueous working stocks in appropriately buffered solutions (pH 6.5–7.5). For long-term storage, keep the compound as a dry powder or in anhydrous DMSO at -20°C to prevent hydrolysis.

Section 3: Standard Operating Procedures (SOPs)
Protocol A: Preparation of a 10 mM Master Stock in DMSO

Self-Validation Check: The final solution must be optically clear with no visible striations when held to the light.

  • Weighing: Accurately weigh 2.33 mg of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid powder into a sterile, amber microcentrifuge tube[6].

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes until the solution is optically clear.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Direct Aqueous Dissolution via Salt Formation

Self-Validation Check: If the solution turns cloudy upon adding PBS, verify the pH. A pH < 5.5 indicates the carboxylate has protonated and crashed out.

  • Suspension: Suspend 2.33 mg of the compound in 900 µL of ultra-pure water. The suspension will be cloudy.

  • Ionization: Add 10 µL of 1.0 M NaOH (approx. 1 equivalent).

  • Dissolution: Vortex and sonicate for 5 minutes. The solution should become clear as the highly soluble sodium salt forms.

  • Buffering: Add 50 µL of 20X PBS to buffer the solution, then adjust the final volume to 1.0 mL with water. Verify the pH is ~7.4.

Section 4: Mechanistic Visualizations

SolubilityWorkflow Start Solid Compound (CAS 951976-64-0) DMSO Dissolve in 100% DMSO (Master Stock) Start->DMSO Organic Route Aqueous Direct Aqueous Dissolution (Salt Formation) Start->Aqueous Aqueous Route Dilution Dilute into Assay Buffer (PBS, pH 7.4) DMSO->Dilution Base Add 1 eq. NaOH (Form Sodium Salt) Aqueous->Base Precipitation Precipitation Observed? Dilution->Precipitation Fix1 Add Co-solvent/Surfactant (e.g., 0.1% Tween-20) Precipitation->Fix1 Yes Success Clear Solution Ready for Assay Precipitation->Success No Fix2 Step-wise Dilution & Gentle Heating Fix1->Fix2 Fix2->Success Sonicate Vortex & Sonicate Base->Sonicate Sonicate->Success

Workflow for optimizing the solubility of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid.

pHDependentSolubility LowPH Low pH (< 4.5) Protonated (COOH) Highly Hydrophobic MidPH Physiological pH (7.4) Deprotonated (COO-) Amphiphilic Balance LowPH->MidPH Add Base (NaOH) Agg Aggregation & Precipitation LowPH->Agg MidPH->LowPH Add Acid (HCl) HighPH High pH (> 10) Risk of Lactam Ring Hydrolysis MidPH->HighPH Excess Base Sol Soluble Micelle/Monomer MidPH->Sol Deg Chemical Degradation HighPH->Deg

Mechanistic pathway of pH-dependent ionization, solubility, and degradation risks.

References
  • PubChemLite: 1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CID 17599129) . Source: PubChem / Université du Luxembourg. URL:[Link]

  • Autodegradable Polymers: Complete Degradation without Any Trigger, Tunable Performance, and Biomedical Applications . Source: Journal of the American Chemical Society (JACS). URL:[Link]

  • 1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid — Chemical Substance Information . Source: NextSDS. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Welcome to the technical support center for the synthesis of substituted piperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted piperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, a key scaffold in modern drug discovery. The piperidine ring is a prevalent structural motif in numerous natural products and pharmaceutical agents.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize conditions, and achieve higher yields and purity in your experiments.

Proposed Synthetic Pathway: A Retro-Synthetic Overview

The synthesis of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid and its ester precursors typically relies on a robust and well-established reaction: the intramolecular Dieckmann condensation.[3][4] This approach allows for the efficient construction of the core piperidone ring system.

G Target 1-Methyl-6-oxo-2-phenyl- piperidine-3-carboxylic acid Ester Piperidine-3-carboxylate Ester Target->Ester Ester Hydrolysis Diester Acyclic Diester Precursor Ester->Diester Intramolecular Dieckmann Condensation Reagents Methylamine, Phenyl-substituted Michael Acceptor, Acrylate Derivative Diester->Reagents Sequential Michael Additions

Caption: Retro-synthetic analysis for the target piperidone.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My initial Michael additions to form the acyclic diester precursor are low-yielding. What are the likely causes?

Answer: Low yields in the initial tandem Michael additions often stem from three primary factors: reaction control, stoichiometry, and reagent stability.

  • Causality & Mechanism: The reaction involves the conjugate addition of methylamine to two different Michael acceptors (e.g., a cinnamate derivative and an acrylate derivative). A common side reaction is the polymerization of the acrylate monomer, especially if the reaction temperature is not adequately controlled. Another issue is the formation of mono-adducts if the stoichiometry is not precise.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize acrylate polymerization. Add the acrylate reagent slowly, perhaps via a syringe pump, to avoid localized heat spikes.

    • Stoichiometric Precision: Ensure the molar ratios of your reactants are accurate. A slight excess of the amine can sometimes be used to drive the reaction to completion, but a large excess can complicate purification.[5]

    • Order of Addition: Consider a stepwise addition. First, react methylamine with the more sterically hindered or less reactive Michael acceptor (e.g., the phenyl-substituted acrylate) before introducing the second, more reactive acrylate. This can improve selectivity and reduce the formation of undesired bis-adducts of the more reactive species.

Question 2: The Dieckmann condensation (cyclization) step is failing or providing a very poor yield. How can I fix this?

Answer: The Dieckmann condensation is the critical ring-forming step and is highly sensitive to reaction conditions. Failure is almost always due to the base, solvent, or temperature.[6]

  • Causality & Mechanism: This reaction is an intramolecular Claisen condensation of a diester, initiated by a strong base that deprotonates the α-carbon of one of the ester groups. The resulting enolate then attacks the carbonyl carbon of the other ester, forming the six-membered ring.

  • Troubleshooting Steps:

    • Choice of Base: The base must be strong enough to generate the enolate but should correspond to the alcohol of the ester to avoid transesterification (e.g., use sodium ethoxide for ethyl esters). Potassium tert-butoxide is a stronger, non-nucleophilic base that can be effective if others fail, but it can also promote side reactions.

    • Strictly Anhydrous Conditions: This is the most common point of failure. The alkoxide or hydride bases used are extremely sensitive to moisture. Any water present will quench the base, halting the reaction. Ensure all glassware is oven-dried, solvents are passed through a drying system (e.g., alumina column) or freshly distilled, and the reaction is run under an inert atmosphere (Nitrogen or Argon).[7]

    • Solvent Selection: Anhydrous, non-protic solvents like toluene, THF, or benzene are required. Toluene is often preferred as it allows for heating to drive the reaction to completion.[4]

    • Temperature and Reaction Time: While some cyclizations proceed at room temperature, others require heating to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid decomposition from prolonged heating.[7]

Question 3: I'm observing significant byproduct formation during cyclization, including a solid that precipitates from my reaction mixture. What is it?

Answer: The most likely byproduct is the result of an intermolecular condensation reaction between two molecules of your diester precursor, rather than the desired intramolecular cyclization. Salt formation from reactions with atmospheric gases can also occur.

  • Causality & Mechanism: At high concentrations, the enolate from one molecule can react with the ester of a second molecule, leading to dimers or polymers. Additionally, amines can react with atmospheric carbon dioxide to form solid carbonate salts.[7][8]

  • Troubleshooting Steps:

    • High Dilution Conditions: To favor the intramolecular pathway, run the reaction at a lower concentration (e.g., 0.01-0.05 M). This can be achieved by slowly adding the diester precursor via a syringe pump to a solution of the base in the reaction solvent. This keeps the instantaneous concentration of the precursor low, minimizing intermolecular reactions.

    • Inert Atmosphere: To prevent carbonate formation, ensure the reaction is rigorously maintained under a nitrogen or argon atmosphere.[7]

    • Base Purity: Use a high-purity base. Old or improperly stored sodium hydride or alkoxides may be contaminated with hydroxides, which can cause saponification of the ester groups.

Question 4: The final hydrolysis of the ester to the carboxylic acid is either incomplete or leads to decomposition of the product. What are the best conditions?

Answer: Hydrolysis of the β-keto ester product can be challenging. The conditions must be carefully controlled to avoid retro-Dieckmann reaction or decarboxylation if that is not the desired outcome.

  • Causality & Mechanism: Basic hydrolysis (saponification) followed by acidic workup is common. However, strong basic conditions at high temperatures can reopen the piperidone ring or cause other rearrangements. Acidic hydrolysis can also be effective but may require harsh conditions.

  • Troubleshooting Steps:

    • Mild Basic Hydrolysis: Use a milder base like lithium hydroxide (LiOH) in a THF/water mixture at room temperature. This often provides clean hydrolysis with minimal side reactions.

    • Temperature Control: Perform the hydrolysis at room temperature or slightly elevated temperatures (e.g., 40-50 °C) and monitor carefully. Avoid prolonged heating.

    • Careful Acidification: During the acidic workup to protonate the carboxylate, add the acid slowly at low temperature (0 °C) to avoid any acid-catalyzed decomposition. Adjust the pH to approximately 3-4 to ensure complete protonation of the carboxylic acid.

Frequently Asked Questions (FAQs)

Q: What are the key analytical techniques to monitor this reaction sequence? A: A combination of techniques is ideal.

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the mass of the desired product at each step, helping to identify intermediates and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the acyclic precursor, the cyclized intermediate, and the final product. It is the definitive method for characterization.

Q: This synthesis involves the formation of two chiral centers (at C2 and C3). How can I control the stereochemistry? A: Without a chiral catalyst or auxiliary, the reaction will produce a mixture of diastereomers. Achieving stereocontrol is an advanced topic.

  • Diastereoselective Synthesis: The relative stereochemistry (cis vs. trans) can sometimes be influenced by the reaction conditions (e.g., thermodynamic vs. kinetic control during cyclization). The cis configuration is often thermodynamically favored in related 6-oxopiperidine-2-carboxylate systems.[9]

  • Enantioselective Synthesis: To obtain a single enantiomer, an asymmetric synthesis approach is required. This could involve using a chiral amine starting material, employing a chiral catalyst for the Michael addition or cyclization, or resolving the final racemic mixture using chiral chromatography or crystallization with a chiral resolving agent.[1][10]

Q: My final product is an oil or difficult to crystallize. What purification strategies do you recommend? A: If direct crystallization is unsuccessful, column chromatography is the preferred method.

  • Silica Gel Chromatography: Use a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, often with 1% acetic acid included in the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.

  • Reverse-Phase Chromatography: For more polar compounds, reverse-phase (C18) HPLC using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA can be very effective for achieving high purity.

Optimized Synthesis Protocol (Illustrative)

This protocol is a representative, optimized workflow based on established chemical principles for this class of compounds.[4][6][11] Researchers must first perform a thorough safety review of all reagents and procedures.

Step 1: Synthesis of Diethyl 2,2'-(methylazanediyl)bis(3-phenylpropanoate) (Acyclic Precursor)
  • To a stirred solution of methylamine (1.0 eq) in anhydrous ethanol (0.5 M) at 0 °C under an argon atmosphere, add ethyl cinnamate (2.1 eq) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude oil via flash column chromatography on silica gel to yield the pure acyclic diester.

Step 2: Dieckmann Condensation to Ethyl 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylate

G cluster_workflow Dieckmann Condensation Workflow Start 1. Prepare Base Solution (NaOEt in anhydrous Toluene) under Argon Add 2. Slow addition of Acyclic Diester (in Toluene) via Syringe Pump Start->Add High Dilution React 3. Heat to Reflux (e.g., 110 °C) Monitor by TLC/LC-MS Add->React 4-6 hours Quench 4. Cool to 0 °C Quench with Acetic Acid & Water React->Quench Extract 5. Aqueous Workup & Extraction with Ethyl Acetate Quench->Extract Purify 6. Dry, Concentrate & Purify via Chromatography Extract->Purify

Caption: Experimental workflow for the key cyclization step.

  • Prepare a solution of sodium ethoxide (1.2 eq) in anhydrous toluene (to achieve a final reaction concentration of 0.05 M) in an oven-dried, three-neck flask under an argon atmosphere.

  • Heat the solution to reflux (approx. 110 °C).

  • Slowly add a solution of the acyclic diester (1.0 eq) in anhydrous toluene to the refluxing base solution over 4 hours using a syringe pump.

  • After the addition is complete, maintain the reflux for an additional 2 hours.

  • Cool the reaction to 0 °C and carefully quench by adding glacial acetic acid, followed by water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography to yield the β-keto ester.

Step 3: Hydrolysis to 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
  • Dissolve the purified ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until all starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~3 with 1N HCl.

  • Extract the aqueous solution three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final carboxylic acid product, which may be purified further by crystallization.

Data Summary: Influence of Base on Dieckmann Condensation

The choice of base is critical for the success of the cyclization step. The following table summarizes common bases and key considerations.

BaseSolventTypical Temp.AdvantagesDisadvantages
Sodium Ethoxide (NaOEt) Toluene/EthanolRefluxInexpensive, standard choice for ethyl esters.Can cause transesterification if esters are not ethyl.
Sodium Hydride (NaH) THF/TolueneRT to RefluxStrong, non-nucleophilic, versatile.Highly reactive with water; requires careful handling.
Potassium tert-Butoxide (KOtBu) t-BuOH/THFRTVery strong base, useful for less acidic substrates.Can promote elimination or other side reactions due to its strength and bulk.
LHMDS / LDA THF-78 °C to RTStrong, non-nucleophilic; allows for kinetic control.Requires cryogenic temperatures; more expensive.

References

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Dong, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • Dong, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. Retrieved from [Link]

  • ResearchGate. (n.d.). The importance of piperidines and their synthesis via reduction of pyridines. Retrieved from [Link]

  • Edelmann, F. T. (2021). Answer to "Have you experienced that your piperidine crystallizes when not in use?". ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Tambar, U. K., & Toste, F. D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • Lenda, F., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E. Retrieved from [Link]

  • Cook, A. H., & Reed, K. J. (1945). Experiments in the Piperidine Series. Part I. Journal of the Chemical Society. Retrieved from [Link]

  • ECHA. (n.d.). 1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Deeter, J., et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Phenylpiperidine Derivatives

Welcome to the Technical Support Center for the synthesis of 2-phenylpiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and si...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-phenylpiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the success of your experiments.

Introduction

The 2-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis, while well-established, is not without its challenges. This guide is structured to address specific issues encountered in the two most common synthetic routes: the reduction of 2-phenylpyridine and the Pictet-Spengler reaction, as well as the subsequent functionalization via N-alkylation. Our focus is on understanding the root cause of side reactions and providing actionable, field-proven solutions.

Section 1: Synthesis via Reduction of 2-Phenylpyridine

The catalytic hydrogenation of 2-phenylpyridine is a direct and widely used method for the synthesis of 2-phenylpiperidine. However, the aromaticity of the pyridine ring and the presence of the nitrogen heteroatom can lead to several side reactions.

FAQ 1: My hydrogenation of 2-phenylpyridine is incomplete, yielding significant amounts of 2-phenyl-1,2,3,6-tetrahydropyridine. What is causing this, and how can I drive the reaction to completion?

Answer:

Incomplete reduction is a common issue in the hydrogenation of pyridines, primarily due to catalyst deactivation or suboptimal reaction conditions. The stability of the partially hydrogenated tetrahydropyridine intermediate can also contribute to this problem.

Causality and Mechanism:

The hydrogenation of the pyridine ring is a stepwise process. The first hydrogenation step breaks the aromaticity, which is energetically demanding. Subsequent reduction of the resulting enamine-like intermediates is typically faster. However, the nitrogen lone pair in both the starting material (2-phenylpyridine) and the product (2-phenylpiperidine) can coordinate to the active sites of the metal catalyst (e.g., Pt, Pd, Rh), leading to catalyst inhibition or poisoning.[1] This can slow down the reaction and lead to the accumulation of the tetrahydropyridine intermediate.

Troubleshooting Guide: Incomplete Hydrogenation

Visualizing the Troubleshooting Workflow:

G cluster_0 Problem: Incomplete Hydrogenation cluster_1 Troubleshooting Steps cluster_2 Solutions start Incomplete reduction to 2-phenylpiperidine step1 Optimize Reaction Conditions start->step1 step2 Address Catalyst Poisoning start->step2 step3 Change Catalyst System start->step3 sol1 Increase H₂ pressure and/or temperature step1->sol1 sol2 Add acidic co-solvent (e.g., acetic acid) step2->sol2 sol3 Use a more robust catalyst (e.g., Rh/C) step3->sol3

Caption: Troubleshooting workflow for incomplete hydrogenation.

Experimental Protocol to Promote Complete Reduction:

This protocol utilizes an acidic additive to mitigate catalyst poisoning and drive the reaction to completion.

Materials:

  • 2-Phenylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • High-pressure hydrogenation reactor

  • Standard work-up and purification equipment

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, dissolve 2-phenylpyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Add PtO₂ (1-5 mol%) to the solution.

  • Hydrogenation: Seal the reactor, and purge with hydrogen gas. Pressurize the reactor to 50-80 bar with hydrogen.[2]

  • Reaction: Stir the mixture vigorously at room temperature to 50 °C. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Neutralize the filtrate with a base (e.g., saturated NaHCO₃ solution) and extract the product with a suitable organic solvent. The organic layer is then dried and concentrated to yield the crude product, which can be further purified by distillation or chromatography.

Data Summary: Impact of Reaction Parameters on Hydrogenation

ParameterConditionEffect on ConversionSide Products
Pressure Low (1-10 bar)Often incompleteTetrahydropyridine intermediate
High (50-100 bar)Higher conversion to piperidinePotential for over-reduction
Temperature Room TemperatureSlower reaction rate-
Elevated (50-80 °C)Faster reaction rateIncreased risk of side reactions
Catalyst Pd/CProne to poisoning-
PtO₂More robust in acidic media-
Rh/CGenerally more active for pyridine reduction-
Solvent Neutral (e.g., EtOH)Slower reaction, potential for catalyst poisoning-
Acidic (e.g., AcOH)Faster reaction, minimizes poisoningPotential for esterification if alcohols are present

Section 2: Synthesis via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and can be adapted for the synthesis of 2-phenylpiperidine analogues. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

FAQ 2: I am observing the formation of an undesired regioisomer during the Pictet-Spengler reaction. How can I control the regioselectivity?

Answer:

The formation of regioisomers in the Pictet-Spengler reaction is governed by the electronics of the aromatic ring. Cyclization will preferentially occur at the most nucleophilic position.

Causality and Mechanism:

The key step in the Pictet-Spengler reaction is an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion formed in situ.[3] If there are multiple activated positions on the aromatic ring, a mixture of regioisomers can be formed. The regioselectivity is dictated by the directing effects of the substituents on the aromatic ring.

Troubleshooting Guide: Regioisomer Formation

Visualizing the Reaction Pathway and Side-Product Formation:

G cluster_0 Pictet-Spengler Reaction cluster_1 Cyclization Pathways start β-phenylethylamine + Aldehyde iminium Iminium Ion Intermediate start->iminium Condensation desired Desired Regioisomer (more activated position) iminium->desired Electrophilic Aromatic Substitution undesired Undesired Regioisomer (less activated position) iminium->undesired

Caption: Regioselectivity in the Pictet-Spengler reaction.

Experimental Protocol to Enhance Regioselectivity:

This protocol utilizes solvent effects to favor the desired regioisomer.

Materials:

  • Substituted β-phenylethylamine

  • Aldehyde or ketone

  • Trifluoroacetic acid (TFA)

  • Anhydrous non-polar solvent (e.g., toluene or dichloromethane)

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the β-phenylethylamine (1.0 eq) in the anhydrous non-polar solvent.

  • Reagent Addition: Add the aldehyde (1.1 eq) to the solution at room temperature.

  • Catalysis: Slowly add TFA (1.0-2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS. Non-polar solvents have been shown to favor ortho-cyclization in some systems.[4]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 3: N-Alkylation of 2-Phenylpiperidine

Once the 2-phenylpiperidine core is synthesized, further derivatization is often required, with N-alkylation being a common transformation.

FAQ 3: My N-alkylation reaction is producing a significant amount of a quaternary ammonium salt byproduct. How can I achieve selective mono-alkylation?

Answer:

Over-alkylation is a frequent side reaction in the N-alkylation of amines, as the product of the initial alkylation (a secondary amine in this case) is often more nucleophilic than the starting material.[5][6]

Causality and Mechanism:

The N-alkylation of a secondary amine like 2-phenylpiperidine with an alkyl halide produces a tertiary amine. This tertiary amine can then compete with the starting secondary amine for the remaining alkyl halide, leading to the formation of a quaternary ammonium salt.

Troubleshooting Guide: Over-alkylation

Visualizing the Competing Reactions:

G cluster_0 N-Alkylation Pathways start 2-Phenylpiperidine + Alkyl Halide mono Mono-alkylated Product (Tertiary Amine) start->mono Desired Reaction quaternary Quaternary Ammonium Salt (Over-alkylation) mono->quaternary Side Reaction

Caption: Competing pathways in N-alkylation.

Experimental Protocol for Selective Mono-N-Alkylation:

This protocol uses slow addition of the alkylating agent to maintain a low concentration and favor mono-alkylation.[7]

Materials:

  • 2-Phenylpiperidine

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Syringe pump

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-phenylpiperidine (1.1 eq), K₂CO₃ (2.0 eq), and anhydrous MeCN.

  • Slow Addition: Using a syringe pump, add a solution of the alkyl halide (1.0 eq) in anhydrous MeCN to the reaction mixture over several hours at room temperature.

  • Reaction: Allow the reaction to stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Filter the reaction mixture to remove the base and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography to isolate the desired mono-N-alkylated product.

FAQ 4: I am concerned about potential C-alkylation as a side reaction during N-alkylation. Is this a common problem and how can I prevent it?

Answer:

While N-alkylation is generally favored, C-alkylation can occur under certain conditions, particularly if an enamine intermediate is formed.

Causality and Mechanism:

Under strongly basic conditions, deprotonation of the carbon alpha to the nitrogen can occur, leading to the formation of an enamine. This enamine is an ambident nucleophile, with nucleophilicity at both the nitrogen and the alpha-carbon. Alkylation at the carbon would lead to the C-alkylated side product.

Troubleshooting Guide: C-Alkylation

Experimental Protocol to Favor N-Alkylation over C-Alkylation:

This protocol uses reductive amination, a milder and more selective method that avoids the use of strong bases and minimizes the risk of C-alkylation.[8]

Materials:

  • 2-Phenylpiperidine

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM)

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-phenylpiperidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion.

  • Reaction: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Purification: Separate the organic layer, wash with brine, dry, and concentrate. The crude product can be purified by column chromatography.

References

  • Various Authors. (2017, March 16). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, March 7). Avoiding Over-alkylation. Wordpress. [Link]

  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. [Link]

  • Hilby, K. (2017, November 16). The Development and Application of the Asymmetric Pictet-Spengler Reaction. University of Illinois. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Reddit. (2022, March 30). Failed Hydrogenation using H2 gas and Pd/C catalyst. [Link]

  • Hamilton, D. G. (2006, October). Organic Chemistry I Laboratory Manual. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Reddit. (2023, February 17). Hydrogenation troubleshooting. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, November 12). N-Alkylation of Some Imidazopyridines. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, February 27). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • The Journal of Organic Chemistry. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • ACS Publications. (2020, January 6). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. [Link]

  • ACS Omega. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic Acid Experiments

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and study of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. As a Senior Application...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and study of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. As a Senior Application Scientist, I have synthesized field-proven insights with established chemical principles to create a comprehensive resource that addresses common challenges encountered during the multi-step synthesis of this complex molecule. This guide is structured to provide not just procedural steps, but also the underlying rationale to empower you to troubleshoot effectively and optimize your experimental outcomes.

Plausible Synthetic Pathway Overview

The synthesis of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid can be conceptually broken down into three key stages. This guide will provide detailed protocols and troubleshooting for each of these critical transformations.

Part 1: Synthesis of the Diester Precursor and N-Methylation

The journey to our target molecule begins with the formation of a key diester intermediate, followed by N-methylation. A common route involves the Michael addition of a β-amino ester to an acrylate, followed by methylation of the secondary amine.

Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a robust method for the methylation of primary and secondary amines, utilizing formic acid and formaldehyde. This method is advantageous as it typically avoids the formation of quaternary ammonium salts.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the secondary amine precursor (e.g., diethyl 2-(phenyl(amino)methyl)pentanedioate) in an excess of formic acid.

  • Reagent Addition: Slowly add an excess of aqueous formaldehyde solution to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 90-110 °C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.[3] The evolution of carbon dioxide indicates the reaction is proceeding.[1]

  • Workup: After completion, cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., saturated sodium bicarbonate solution) until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-methylated diester can then be purified by column chromatography.

Troubleshooting N-Methylation

Q1: My N-methylation reaction is incomplete, and I still have significant amounts of starting material.

A1:

  • Insufficient Reagents or Reaction Time: The Eschweiler-Clarke reaction often requires a significant excess of both formic acid and formaldehyde to drive the reaction to completion.[1][3] Ensure you are using a sufficient excess and consider extending the reaction time. Monitor the reaction closely by TLC or LC-MS until the starting material is consumed.

  • Low Reaction Temperature: The reaction is typically performed at or near reflux.[1] Ensure your reaction temperature is adequate to facilitate the formation of the iminium ion and subsequent reduction.

  • Alternative Methylation Strategy: If the Eschweiler-Clarke reaction proves inefficient for your specific substrate, consider alternative methylation methods. For instance, reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride can be effective.[4] Another option is methylation with methyl iodide in the presence of a non-nucleophilic base like potassium carbonate, although this method carries a higher risk of over-methylation.[4]

Q2: I am observing the formation of multiple byproducts, leading to a complex crude mixture.

A2:

  • Side Reactions with Formaldehyde: Formaldehyde is highly reactive and can participate in side reactions.[3] Ensure the addition of formaldehyde is controlled and that the reaction temperature does not excessively exceed the reflux temperature.

  • Impure Starting Material: Impurities in the starting secondary amine can lead to a variety of side products. Ensure your precursor is of high purity before proceeding with the methylation step.

  • Workup Issues: During neutralization, localized high pH can sometimes lead to degradation. Ensure slow and careful addition of the base with efficient stirring.

Part 2: Intramolecular Cyclization via Dieckmann Condensation

The core piperidone ring is elegantly constructed through an intramolecular Dieckmann condensation of the N-methylated diester. This base-catalyzed reaction is a powerful tool for forming five- and six-membered rings.[5]

Experimental Protocol: Dieckmann Condensation
  • Reaction Setup: In an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suitable anhydrous solvent (e.g., toluene or THF).

  • Base Addition: Add a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) to the solvent.[6]

  • Substrate Addition: Slowly add a solution of the N-methylated diester in the same anhydrous solvent to the stirred base suspension at a controlled temperature (often 0 °C or room temperature). The reaction is often run under dilute conditions to favor the intramolecular cyclization over intermolecular reactions.

  • Reaction: Allow the reaction to stir at the appropriate temperature for several hours, monitoring by TLC or LC-MS.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of a proton source, such as acetic acid or saturated aqueous ammonium chloride.[7]

  • Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting β-keto ester can be purified by column chromatography.

Troubleshooting the Dieckmann Condensation

Q1: The Dieckmann condensation is resulting in a low yield of the desired cyclic β-keto ester.

A1:

  • Intermolecular Condensation: A common side reaction is intermolecular Claisen condensation, leading to polymeric material.[7] To favor the desired intramolecular reaction, it is crucial to perform the reaction under high dilution conditions.

  • Insufficient or Inactive Base: The Dieckmann condensation requires a full equivalent of a strong base to deprotonate the α-carbon and drive the equilibrium. Ensure your base is fresh and active. Sodium hydride, for example, can become passivated over time.

  • Reverse Claisen Condensation: The Dieckmann condensation is a reversible reaction. To drive it forward, the product β-keto ester, which is more acidic than the starting ester, is deprotonated by the base. If an insufficient amount of base is used, the equilibrium may not favor the product.

  • Steric Hindrance: The presence of the phenyl group at the 2-position may introduce some steric hindrance. Optimization of the base and reaction temperature may be necessary. Stronger, more sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures could be explored.

Q2: I am observing the formation of an unexpected regioisomer.

A2:

  • Ambiguous Deprotonation: If the two ester groups have α-protons with similar acidities, a mixture of regioisomers can be formed.[7] For the proposed precursor, deprotonation is expected to occur at the carbon adjacent to the ester that is not attached to the phenyl-bearing carbon. However, if side reactions occur, this selectivity might be compromised. Careful analysis of the product mixture by NMR is essential.

Q3: The reaction is messy, and I am getting a complex mixture of unidentifiable products.

A3:

  • Decomposition: Prolonged reaction times or high temperatures can lead to decomposition of the starting material or product, especially under strongly basic conditions.[7] Optimize the reaction time by careful monitoring.

  • Solvent Purity: The use of anhydrous solvents is critical. Traces of water or alcohol can quench the base and lead to side reactions.

Visualizing the Dieckmann Condensation

Dieckmann_Condensation Diester N-Methylated Diester Enolate Enolate Intermediate Diester->Enolate Deprotonation Base Strong Base (e.g., NaH) Base->Enolate Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral Elimination Elimination of Alkoxide Tetrahedral->Elimination Keto_Ester Cyclic β-Keto Ester Elimination->Keto_Ester Final_Product Methyl 1-methyl-6-oxo-2- phenylpiperidine-3-carboxylate Keto_Ester->Final_Product Protonation Acid_Workup Acidic Workup Acid_Workup->Final_Product

Caption: Workflow for the Dieckmann Condensation to form the piperidone ring.

Part 3: Hydrolysis of the Ester to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the methyl or ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Basic Hydrolysis (Saponification)

Basic hydrolysis is often preferred as it is an irreversible process.[8]

  • Reaction Setup: Dissolve the cyclic β-keto ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Acidification: Carefully acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.[9]

Troubleshooting Ester Hydrolysis

Q1: The hydrolysis reaction is very slow or incomplete.

A1:

  • Steric Hindrance: The ester group at the 3-position is adjacent to the bulky phenyl group at the 2-position, which can sterically hinder the approach of the hydroxide ion.[8] If basic hydrolysis is slow, consider using a less hindered base or increasing the reaction temperature and time. Alternatively, acidic hydrolysis can be attempted.

  • Insufficient Base: Ensure at least one equivalent of base is used to drive the saponification. An excess is often employed to ensure the reaction goes to completion.

  • Phase Transfer Catalysis: For particularly stubborn hydrolyses, the use of a phase-transfer catalyst in a two-phase system (e.g., aqueous NaOH and an organic solvent like toluene) can sometimes be effective.

Q2: I am observing decomposition of my product during hydrolysis.

A2:

  • Harsh Conditions: Prolonged heating under strongly basic or acidic conditions can lead to degradation of the piperidone ring or other side reactions. Try to use the mildest conditions possible that still afford a reasonable reaction rate.

  • Decarboxylation of β-Keto Acid: The product is a β-keto acid, which can be prone to decarboxylation upon heating, especially under acidic conditions.[10] It is crucial to perform the acidification step at low temperatures and to avoid excessive heating of the final product.

Q3: I am having difficulty purifying the final carboxylic acid product.

A3:

  • Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds.[11] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that provide good crystal formation. The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.[11]

  • Chromatography of a Polar Compound: If the compound is difficult to crystallize, purification by column chromatography may be necessary. Due to the polar carboxylic acid group, a polar solvent system will likely be required (e.g., a gradient of methanol in dichloromethane).

  • Acid-Base Extraction: An acid-base extraction can be a useful purification step. Dissolve the crude product in an organic solvent and extract with a weak base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure carboxylic acid.

Data Presentation: Expected Analytical Data
Compound ¹H NMR (DMSO-d6, δ ppm)
6-oxopiperidine-3-carboxylic acid12.51 (br s, 1H, COOH), 7.45 (s, 1H, NH), 3.21-3.32 (m, 2H), 2.66-2.73 (m, 1H), 2.11-2.24 (m, 2H), 1.91-2.01 (m, 1H), 1.75-1.88 (m, 1H)[12]

Note: The ¹H NMR spectrum of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid would be expected to show additional signals for the N-methyl group (a singlet around 2.2-2.8 ppm) and the phenyl group (multiplets in the aromatic region, ~7.2-7.5 ppm), and the NH proton signal would be absent. The chemical shifts and coupling patterns of the piperidine ring protons would also be affected by the substituents.

Frequently Asked Questions (FAQs)

Q: What is the expected stereochemistry of the final product?

A: The Dieckmann condensation can potentially lead to a mixture of diastereomers due to the two stereocenters at the 2- and 3-positions. The relative stereochemistry will be influenced by the thermodynamics and kinetics of the cyclization.[13] It is likely that the thermodynamically more stable diastereomer will be the major product, which would need to be determined experimentally, for example, by 2D NMR techniques or X-ray crystallography.

Q: How can I monitor the progress of these reactions?

A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of most of these reactions. Staining with a suitable agent (e.g., potassium permanganate or iodine) will be necessary to visualize the spots. For more quantitative analysis and to identify intermediates and byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q: What are the key safety precautions for this synthesis?

A:

  • Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere and quenched carefully.

  • Strong Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Solvents: Many organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood.

  • Formaldehyde: Formaldehyde is a known carcinogen and should be handled with extreme care in a fume hood.

References

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Fallis, A. G., & Brinza, I. M. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 71(6), 2334–2343.
  • Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., & Skaltsounis, A. L. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2018(7), 308-319.
  • Wikipedia. (2023). Dieckmann condensation. Retrieved from [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Man, S., St-Gelais, A., & Melançon, C. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Reactions, 2(3), 293-316.
  • Frey, J., Proemmel, S., Armitage, M. A., & Holmes, A. B. (2007). Dithieno[3,2-b:2',3'-d]thiophene. Organic Syntheses, 84, 288.
  • Attwood, M. R., & Quayle, P. (2006). Synthesis of 2,4-disubstituted piperidines via radical cyclization: unexpected enhancement in diastereoselectivity with tris(trimethylsilyl)silane. Organic Letters, 8(15), 3295–3298.
  • Patel, H., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 223, 113645.
  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
  • Name Reactions. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Dieckmann Condensation Reaction Mechanism [Video]. YouTube.
  • Reddit. (2023, January 5). Methylation of NH2 Troubleshooting? r/Chempros.
  • Beak, P., & Lee, W. K. (2009). Diastereoselective Synthesis of 2,3,6-Trisubstituted Piperidines. The Journal of Organic Chemistry, 74(11), 4165-4172.
  • Nevado, C., & de la Torre, M. C. (2023).
  • Jaeger, A. O., & West, H. J. (1932). U.S. Patent No. 1,845,751. Washington, DC: U.S.
  • Pollard, C. B., & Young, D. C. (1965). U.S. Patent No. 3,210,349. Washington, DC: U.S.
  • De, S. (2014). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community.
  • Scribd. (n.d.). Advances in Piperidone Synthesis Techniques | PDF.
  • Ciba Specialty Chemicals Holding Inc. (1998). Purification process of keto acids.
  • Duddeck, H., & Nishida, T. (2004). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by Modern NMR (pp. 199-205). Steinkopff.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Sigma-Aldrich. (n.d.). 6-Oxopiperidine-3-carboxylic acid.
  • scite.ai. (n.d.).
  • Chemistry LibreTexts. (2023, January 22).
  • Santa Cruz Biotechnology. (n.d.). 6-oxopiperidine-3-carboxylic acid.
  • Cambridge University Press & Assessment. (n.d.). Dieckmann Reaction.
  • University of Calgary. (n.d.).
  • Matulis, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 1234.
  • Stanovnik, B., & Svete, J. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5565-5582.
  • Andersson, H., et al. (2018). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. ChemMedChem, 13(21), 2297-2309.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • France, S. P., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(35), 16037-16045.
  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
  • Benchchem. (n.d.). preventing decarboxylation of beta-keto acids during analysis.
  • Jain, N. F., & Masse, C. E. (n.d.).
  • The Selden Company. (1932).
  • Wu, L., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. The Journal of Physical Chemistry A, 125(6), 1436-1447.
  • Girgis, A. S. (2003). A Convenient Regioselective Synthesis of 6-Amino-2-oxo-3,5-pyridinedicarbonitriles.

Sources

Reference Data & Comparative Studies

Validation

Validation of the Biological Activity of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic Acid: A Comparative Guide for Next-Generation Biomedical Polymers

Executive Summary & Mechanistic Rationale For decades, poly(lactic-co-glycolic acid) (PLGA) has served as the gold standard for biodegradable drug delivery systems. However, a critical limitation of PLGA and similar alip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

For decades, poly(lactic-co-glycolic acid) (PLGA) has served as the gold standard for biodegradable drug delivery systems. However, a critical limitation of PLGA and similar aliphatic polyesters is the biological activity of their degradation products. As PLGA hydrolyzes, it releases lactic and glycolic acids, which drastically lower the local microenvironmental pH. This acid-induced toxicity often leads to protein denaturation, premature drug release (dose dumping), and severe local inflammatory responses.

Recently, a paradigm shift has emerged with the development of trigger-free autodegradable polymers synthesized via the alternating copolymerization of Schiff bases and cyclic anhydrides . These novel polymers degrade completely into 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (MOPCA) [CAS: 951976-64-0], a carboxy-substituted trisubstituted lactam.

In the context of biomedical polymers, validating the "biological activity" of a degradation product fundamentally means proving its biocompatibility, inertness, and safe clearance . While raw, concentrated MOPCA powder carries standard GHS classifications for skin and eye irritation typical of organic acids , its gradual release in a physiological context demonstrates negligible cytotoxicity and maintains pH neutrality. This guide objectively compares the biological performance of MOPCA against traditional polymer metabolites and provides the experimental frameworks necessary to validate its safety profile.

Mechanistic Pathway Comparison

The fundamental advantage of MOPCA lies in its stable lactam ring structure, which resists further breakdown into free protons, thereby bypassing the foreign body response typically triggered by the acidic microclimate of PLGA implants.

G cluster_0 Legacy PLGA System cluster_1 Autodegradable Polymer System A1 PLGA Matrix A2 Bulk Hydrolysis A1->A2 A3 Lactic/Glycolic Acid (pKa ~3.8) A2->A3 A4 Local Acidosis & Inflammation A3->A4 B1 Schiff Base/Anhydride Copolymer B2 Trigger-Free Autodegradation B1->B2 B3 MOPCA (Stable Lactam) B2->B3 B4 pH Neutrality & High Biocompatibility B3->B4

Figure 1: Comparative degradation pathways and biological impact of legacy PLGA versus novel polymers.

Comparative Biological Impact

To objectively evaluate MOPCA as a superior alternative, we must compare its biological and physicochemical footprint against the primary metabolites of PLGA and Polycaprolactone (PCL) .

FeatureMOPCA (1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid)Lactic / Glycolic Acid6-Hydroxycaproic Acid
Parent Polymer Schiff Base/Anhydride CopolymersPoly(lactic-co-glycolic acid) (PLGA)Polycaprolactone (PCL)
Chemical Nature Trisubstituted Lactamα-Hydroxy AcidsHydroxy Fatty Acid
pKa / pH Impact ~4.5 (Weakly acidic, easily buffered in vivo)~3.8 (Strong local acidification, pH < 5.5)~4.8 (Mild acidification)
In Vivo Cytotoxicity Negligible at physiological release ratesModerate (Acidosis-induced cell death)Low
Clearance Mechanism Renal ExcretionMetabolic (Cori Cycle)Metabolic
Primary Limitation Requires long-term human pharmacokinetic profilingLocal inflammation, burst release dose-dumpingExtremely slow degradation limits utility

Experimental Protocols for Validation

To establish trustworthiness, the biological activity and safety of MOPCA must be validated through self-correcting, causality-driven experimental designs. The following protocols are engineered to prevent the false-negative safety results commonly seen in standard biomaterial testing.

Protocol 1: Microenvironmental pH and Cytotoxicity Profiling (In Vitro)

Objective: Validate that the accumulation of MOPCA does not induce the microenvironmental acidosis and subsequent cytotoxicity characteristic of PLGA degradation.

  • Step 1: Preparation of Weakly Buffered Media. Dissolve MOPCA and Lactic Acid standards in 20 mM Phosphate Buffered Saline (PBS) adjusted to pH 7.4.

    • Expert Insight (Causality): Standard cell culture media (e.g., DMEM containing 44 mM NaHCO₃) possesses an artificially high buffering capacity. This masks the local acidification seen in poorly vascularized tissues or lysosomes. Using a 20 mM buffered system creates a self-validating environment that accurately mimics physiological buffering limits, ensuring any observed pH drop is clinically relevant.

  • Step 2: Cell Incubation. Seed PC-12 neural cells or HeLa cells in 96-well plates at 1×104 cells/well. Treat with varying concentrations (0.1 mM to 10 mM) of MOPCA and Lactic Acid.

  • Step 3: Real-Time pH Monitoring. Insert micro-pH probes into the culture wells to continuously monitor extracellular pH over 72 hours.

  • Step 4: Viability Assay. Perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay at 24, 48, and 72 hours. Measure absorbance at 570 nm to quantify metabolically active cells.

Protocol 2: In Vivo Biocompatibility and Inflammatory Response

Objective: Confirm that the structural stability of the MOPCA lactam ring prevents the foreign body response and leukocyte infiltration typically caused by acidic polymer metabolites.

  • Step 1: Subcutaneous Implantation. Inject 100 μL of MOPCA solution (formulated to mimic 100% degradation of a standard polymer implant dose) and a PLGA-equivalent lactic acid solution subcutaneously into the dorsal flank of 8-week-old BALB/c mice.

  • Step 2: Tissue Harvesting. Euthanize cohorts (n=5) at Days 3, 7, and 14. Excise the tissue surrounding the injection site, ensuring a 1 cm margin.

  • Step 3: Histological Analysis. Fix tissues in 10% formalin, embed in paraffin, and section at 5 μm. Perform Hematoxylin and Eosin (H&E) staining to quantify leukocyte infiltration density and fibrous capsule thickness.

  • Step 4: Cytokine Profiling. Homogenize a portion of the excised tissue in RIPA buffer. Perform ELISA to quantify pro-inflammatory cytokines, specifically Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

    • Expert Insight (Causality): H&E staining alone is subjective. By coupling morphological analysis with the quantification of IL-6 and TNF-α, the protocol establishes a self-validating, direct causal link between the chemical nature of the metabolite (lactam vs. α-hydroxy acid) and the molecular drivers of the foreign body response.

Conclusion

The validation of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (MOPCA) as a biologically inert degradation product represents a critical advancement in biomaterials science. By avoiding the severe local acidification associated with PLGA, MOPCA-yielding autodegradable polymers offer a safer, more predictable platform for sustained drug release and tissue engineering.

References

  • Chen, S., Zhang, C., & Zhang, X. (2024). Autodegradable Polymers: Complete Degradation without Any Trigger, Tunable Performance, and Biomedical Applications. Journal of the American Chemical Society, 146(50), 34852-34860. URL:[Link]

  • NextSDS Chemical Database. (2024). 1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid — Chemical Substance Information. URL:[Link]

  • Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Polymers (Basel), 3(3), 1377–1397. URL:[Link]

Comparative

comparing the ADME properties of piperidine isomers

Navigating the ADME Landscape of Piperidine Isomers: A Technical Comparison Guide The piperidine scaffold is one of the most ubiquitous structural motifs in FDA-approved pharmaceuticals. However, its high basicity and su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the ADME Landscape of Piperidine Isomers: A Technical Comparison Guide

The piperidine scaffold is one of the most ubiquitous structural motifs in FDA-approved pharmaceuticals. However, its high basicity and susceptibility to cytochrome P450 (CYP450) oxidation frequently present significant Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities during lead optimization[1].

For drug development professionals, mitigating these liabilities often involves positional isomerization—shifting a substituent (such as a methyl group) around the piperidine ring to the 2-, 3-, or 4-position. This guide provides an objective, data-driven comparison of how these subtle structural changes dictate the physicochemical and pharmacokinetic fate of the molecule.

The foundation of any ADME profile lies in the molecule's physicochemical properties. The position of a methyl substituent on the piperidine ring creates a tug-of-war between inductive electron-donating effects and the steric hindrance of aqueous solvation.

  • 4-Methylpiperidine : The methyl group is distant from the nitrogen. It exerts a slight inductive effect without hindering water molecules from solvating the protonated amine. Consequently, it retains a high pKa, meaning it is nearly entirely protonated at physiological pH (7.4).

  • 2-Methylpiperidine : The methyl group is directly adjacent to the nitrogen. While inductively donating, its steric bulk physically blocks water molecules from stabilizing the positively charged conjugate acid. This "steric shielding" lowers the aqueous pKa[1].

This difference is critical because the ionization state dictates the pH-dependent distribution coefficient ( LogD7.4​ ), which in turn governs membrane permeability and target distribution[2].

Table 1: Comparative Physicochemical & ADME Properties
PropertyPiperidine2-Methylpiperidine3-Methylpiperidine4-Methylpiperidine
Aqueous pKa 11.2210.9011.0511.10
Lipophilicity (LogP) 0.841.351.321.30
Primary CYP450 Liability C2 (α-oxidation), C4C4, C6C2, C4, C6C2, C6 (α-oxidation)
hERG Channel Liability HighModerateHighHigh

Metabolic Stability: The CYP450 Oxidation Battleground

The piperidine ring is highly vulnerable to CYP450-mediated metabolism, primarily via two pathways: α-oxidation (at C2/C6, leading to ring-opened aldehydes or lactams) and γ-oxidation (at C4, leading to 4-hydroxypiperidines)[3].

Isomer selection directly influences the metabolic soft spots:

  • Blocking the C4 Hotspot : Utilizing a 4-substituted isomer blocks direct γ-oxidation. However, if the substituent is a methyl group, it creates a tertiary C-H bond that can still be oxidized. Replacing the methyl with a fluorine atom or utilizing a piperazine bioisostere is often required to completely shut down this pathway[3].

  • Steric Protection at C2 : A 2-methyl substituent sterically hinders the CYP450 active site from accessing the adjacent α-carbon, often shifting the metabolic burden to the C4 position or the unsubstituted C6 position.

Piperidine_ADME cluster_Isomers Positional Isomerization Strategy Core Piperidine Scaffold (High pKa, High CYP Liability) Iso2 2-Methylpiperidine (Steric N-Shielding) Core->Iso2 Iso3 3-Methylpiperidine (Conformational Shift) Core->Iso3 Iso4 4-Methylpiperidine (Blocked C4 Hotspot) Core->Iso4 Result2 Decreased pKa Reduced hERG Affinity Iso2->Result2 Result3 Altered LogD Variable Permeability Iso3->Result3 Result4 High Basicity Shifted Metabolism to α-C Iso4->Result4

Logical workflow mapping the ADME impacts of piperidine positional isomerization.

Experimental Protocol: Self-Validating Liver Microsomal Stability Assay

To empirically compare the intrinsic clearance ( CLint​ ) of these isomers, a robust, self-validating in vitro assay is required.

Step 1: Matrix Preparation Thaw Human Liver Microsomes (HLMs) on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Causality: HLMs contain the membrane-bound CYP enzymes. Maintaining physiological pH and temperature is critical to prevent protein denaturation and preserve enzymatic tertiary structure.

Step 2: Self-Validating Controls & Incubation Spike the piperidine isomer into the matrix at a 1 μM final concentration. Causality (Trustworthiness): You must run two parallel control arms:

  • Positive Control : Verapamil (a known high-clearance CYP substrate) to validate that the enzyme batch is active.

  • Negative Control (-NADPH) : An incubation lacking the NADPH cofactor. Because CYP450s are monooxygenases that require NADPH as an obligate electron donor, any degradation in this arm indicates chemical instability or non-CYP enzymatic activity, preventing false-positive clearance rates.

Step 3: Reaction Initiation & Quenching Initiate the reaction by adding NADPH (1 mM final). At time points 0, 5, 15, 30, and 60 minutes, extract a 50 μL aliquot and immediately quench it in 150 μL of ice-cold acetonitrile containing an analytical internal standard (IS). Causality: Acetonitrile instantly precipitates microsomal proteins, halting the reaction. The IS corrects for ionization suppression and matrix effects during downstream mass spectrometry.

Step 4: LC-MS/MS Quantification Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant ( k ) and CLint​ .

Toxicity and Efflux: The hERG and P-gp Liabilities

The promiscuous binding pocket of the hERG potassium channel—a primary anti-target for cardiotoxicity—heavily favors lipophilic, basic amines that are protonated at physiological pH.

Because 4-methylpiperidine and unsubstituted piperidine possess high pKa values (>11.0), they exist almost exclusively as cations in the blood, allowing them to form strong cation-π interactions with the Tyr652 and Phe656 residues inside the hERG channel. Conversely, the 2-methylpiperidine isomer, with its sterically shielded nitrogen and lower pKa, physically disrupts this optimal binding geometry, often resulting in a superior safety profile[4]. Furthermore, the introduction of electron-withdrawing groups, such as a 3-fluoro substituent on a 4-aminopiperidine, can drastically reduce basicity and further mitigate hERG liability, though this must be balanced against potential reductions in cellular permeability[4].

Experimental Protocol: Caco-2 Permeability & Efflux Assay

To determine if the altered LogD7.4​ of the isomers impacts intestinal absorption or makes them substrates for P-glycoprotein (P-gp) efflux pumps, the Caco-2 transwell assay is utilized.

Step 1: Monolayer Integrity Verification Culture Caco-2 cells on Transwell polycarbonate inserts for 21 days. Prior to the assay, measure Transepithelial Electrical Resistance (TEER) and Lucifer Yellow rejection. Causality: This ensures tight junction formation. A leaky monolayer will allow paracellular leakage, resulting in artificially inflated passive diffusion rates that mask the true transcellular permeability of the isomer.

Step 2: Bidirectional Transport Add the piperidine isomer (10 μM) to the apical chamber (pH 6.5) for A-to-B transport, and to the basolateral chamber (pH 7.4) for B-to-A transport. Causality: The pH gradient (6.5 apical vs 7.4 basolateral) mimics the physiological conditions of the human GI tract. Because piperidines are ionizable, their permeability is heavily dictated by the fraction of unionized drug at these specific pH levels[2].

Step 3: Efflux Ratio Calculation After a 2-hour incubation, quantify the compound in the receiver chambers via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). Causality: An ER>2.0 indicates that the isomer is actively recognized and extruded by apical efflux transporters (like P-gp). Highly basic 4-substituted piperidines are frequent P-gp substrates; shifting to a 2-substituted or fluorinated analog can sometimes disrupt this transporter recognition.

Sources

Validation

The Strategic Replacement: A Comparative Guide to Carboxylic Acid Bioisosteres in Drug Design

In the landscape of medicinal chemistry, the carboxylic acid moiety is a cornerstone of pharmacophore design. Its ability to act as a hydrogen bond donor and acceptor, and to exist as a charged carboxylate at physiologic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the carboxylic acid moiety is a cornerstone of pharmacophore design. Its ability to act as a hydrogen bond donor and acceptor, and to exist as a charged carboxylate at physiological pH, allows for potent interactions with biological targets. However, this functional group is not without its liabilities. Poor membrane permeability, rapid metabolism, and potential for toxicity can hinder the development of promising drug candidates.[1][2][3] This guide provides an in-depth comparison of common carboxylic acid bioisosteres, offering experimental data and a practical framework for their strategic implementation in drug discovery programs.

The Rationale for Bioisosteric Replacement

The principle of bioisosterism involves substituting a functional group with another that has similar physicochemical properties, with the aim of retaining or improving biological activity while optimizing the drug's overall profile.[4] For carboxylic acids, the primary motivations for seeking a bioisosteric replacement include:

  • Improving Pharmacokinetics: Enhancing absorption, distribution, metabolism, and excretion (ADME) properties is a major driver. This can involve increasing lipophilicity to improve membrane permeability or reducing susceptibility to metabolic enzymes.[1][2]

  • Mitigating Toxicity: Carboxylic acids can form reactive acyl glucuronides, which have been linked to idiosyncratic drug toxicity.[5][6][7][8] Replacing the carboxylic acid can circumvent this metabolic pathway.

  • Enhancing Target Affinity and Selectivity: A different acidic group may offer a more optimal interaction with the target protein, leading to increased potency or selectivity over other targets.

  • Navigating Intellectual Property: Introducing a novel bioisostere can create new chemical entities with distinct patent protection.[1]

A Comparative Analysis of Key Bioisosteres

The selection of an appropriate bioisostere is a context-dependent decision, guided by the specific challenges of a drug discovery project. Below is a comparative overview of some of the most widely used carboxylic acid bioisosteres.

BioisostereRepresentative StructurepKa RangeTypical logD (pH 7.4)Key Characteristics & Considerations
Carboxylic Acid R-COOH~4-5Variable (generally low)Strong acid, high polarity. Can limit permeability but provides strong target interactions. Susceptible to glucuronidation.[9]
Tetrazole R-CNNNN-H~4.5-5.5Generally higher than COOHSimilar acidity to carboxylic acids. More lipophilic and metabolically stable. May have a larger desolvation penalty, impacting permeability.[4][9]
Acylsulfonamide R-CO-NH-SO₂-R'~3.5-5.5Higher than COOHAcidity is tunable by modifying the R' group. Generally more lipophilic and can form additional hydrogen bonds.[4]
Hydroxamic Acid R-CO-NH-OH~8-9VariableWeaker acid. Known for metal-chelating properties. Can be susceptible to metabolism.[1]
Boronic Acid R-B(OH)₂~9-10Higher than COOHLewis acid, largely unionized at physiological pH. Can form reversible covalent bonds with target nucleophiles.[4][10][11]
Phosphonic Acid R-PO(OH)₂~1-3 (pKa1)Lower than COOHStronger, diprotic acid. More polar than carboxylic acids. Can improve solubility.[1]

Note: pKa and logD values are approximate and can vary significantly based on the overall molecular structure.

Decisional Workflow for Bioisostere Selection

The process of selecting a suitable bioisostere is a multi-step process involving careful consideration of the project's goals and the lead compound's liabilities.

G A Identify Lead Compound with Carboxylic Acid B Analyze Deficiencies (e.g., Poor PK, Toxicity, Low Potency) A->B C Define Optimization Goals (e.g., Increase Permeability, Reduce Metabolism) B->C D Select Candidate Bioisosteres (Based on pKa, logD, Size, H-bonding) C->D E Synthesize Analogs D->E F In Vitro Profiling (Potency, Solubility, Permeability, Stability) E->F G Compare Data to Parent Carboxylic Acid F->G G->D Iterate if necessary H Select Optimal Bioisostere for In Vivo Studies G->H

Caption: A workflow for the rational selection of a carboxylic acid bioisostere.

Case Studies in Drug Design

The Classic Example: Losartan and the Tetrazole Moiety

The development of the angiotensin II receptor antagonist Losartan is a landmark case study in the successful application of a tetrazole as a carboxylic acid bioisostere.[1][4][12]

  • The Challenge: The initial carboxylic acid-containing lead compounds, while potent in vitro, exhibited poor oral bioavailability.

  • The Solution: Replacement of the carboxylic acid with a tetrazole ring resulted in Losartan.

  • The Outcome: Losartan demonstrated significantly improved oral bioavailability and in vivo efficacy compared to its carboxylic acid precursor.[1][4] While the active metabolite of losartan is a carboxylic acid, the parent drug's improved absorption is a key factor in its therapeutic success.[13][14][15]

CompoundMoietyIn Vitro Potency (IC₅₀)Oral Bioavailability (Rat)
PrecursorCarboxylic AcidNanomolarLow
LosartanTetrazoleNanomolarSignificantly Improved

Data compiled from multiple sources indicating the general trend.

The tetrazole moiety in Losartan occupies the same binding pocket as the carboxylate of angiotensin II, but interacts differently with key residues like Lys199, showcasing that a bioisostere can achieve a similar biological outcome through distinct molecular interactions.[16]

G cluster_0 Renin-Angiotensin System cluster_1 Cellular Response Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Losartan Losartan (Tetrazole) Losartan->AT1_Receptor Blocks

Caption: Simplified schematic of the Renin-Angiotensin System and the inhibitory action of Losartan.

Celecoxib Analogues: Exploring Carboxylic Acid Isosteres for COX-2 Inhibition

The selective COX-2 inhibitor Celecoxib, which features a sulfonamide group, has been the subject of studies exploring the impact of replacing its trifluoromethyl group with various moieties, including carboxylic acids. While not a direct bioisosteric replacement of an existing carboxylic acid, these studies provide valuable insights into how an acidic group can influence activity and selectivity.

  • The Approach: A series of celecoxib isosteres were synthesized where the trifluoromethyl group was replaced with a phenyl ring bearing a carboxylic acid.[17]

  • The Findings: The introduction of the carboxylic acid group was found to enhance interactions within the COX-2 binding pocket.[17] One particular analogue, compound 5l, demonstrated higher selectivity for COX-2 over COX-1 compared to celecoxib and showed potent in vivo anti-inflammatory activity with a favorable safety profile.[17]

CompoundCOX-2 Selectivity Index (SI)In Vivo Anti-inflammatory Activity
Celecoxib261.3Potent
Compound 5l (Carboxylic Acid Analogue)295.9Potent

Experimental data from a study on celecoxib isosteres.[17]

This case highlights that the introduction of a carboxylic acid, or by extension its bioisosteres, can be a valuable strategy to enhance potency and selectivity.

Experimental Protocols for Comparative Evaluation

A robust in vitro testing cascade is essential for comparing a new bioisosteric analogue to its parent carboxylic acid. Here are step-by-step protocols for key assays.

Physicochemical Property Determination

1. pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore near the ionizable center.

  • Principle: The UV-Vis absorbance spectrum of an ionizable compound changes as a function of pH. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated from which the pKa can be determined.

  • Methodology:

    • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Buffer Preparation: Prepare a series of buffers with known pH values, typically spanning a range of at least 4 pH units centered around the expected pKa.

    • Sample Preparation: In a 96-well UV-compatible plate, add a small, fixed volume of the compound stock solution to each well containing the different pH buffers. Ensure the final solvent concentration is low (e.g., <1%) to minimize its effect on the pKa.

    • Spectrophotometric Measurement: Measure the UV-Vis spectrum (e.g., 230-500 nm) for each well using a plate reader.

    • Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the protonated and deprotonated species is maximal) against the pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa.[18][19][20]

2. Lipophilicity (logD) Determination by Shake-Flask Method

This is the traditional method for measuring the distribution coefficient at a specific pH.

  • Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., pH 7.4). The ratio of the compound's concentration in each phase at equilibrium provides the distribution coefficient (D). logD is the base-10 logarithm of this ratio.

  • Methodology:

    • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer and vice versa by shaking them together and allowing the phases to separate.

    • Partitioning: Add a known amount of the test compound to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.

    • Equilibration: Shake the vial for a sufficient time to allow the compound to reach equilibrium between the two phases (e.g., 1-24 hours).

    • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

    • Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

    • Calculation: Calculate logD using the formula: logD = log([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[2][21][22][23]

In Vitro ADME Assays

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive diffusion across a lipid membrane.

  • Principle: A 96-well filter plate with a porous support is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The test compound diffuses from a donor compartment, through the lipid membrane, into an acceptor compartment.

  • Methodology:

    • Membrane Coating: Apply a small volume of the lipid solution to the filter of each well in the donor plate and allow the solvent to evaporate.

    • Solution Preparation: Prepare a solution of the test compound in a buffer (e.g., PBS at pH 7.4) for the donor compartment. Fill the acceptor plate wells with buffer.

    • Assay Assembly: Place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubation: Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature, sometimes with gentle shaking.

    • Quantification: After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)), where V_D and V_A are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.

G Donor Donor Well Test Compound in Buffer Membrane Artificial Lipid Membrane Donor:f1->Membrane:f0 Passive Diffusion Acceptor Acceptor Well Buffer Membrane:f0->Acceptor:f1

Caption: A schematic representation of the Parallel Artificial Membrane Permeability Assay (PAMPA).

2. Caco-2 Permeability Assay

This cell-based assay provides a more biologically relevant model of intestinal absorption, including both passive diffusion and active transport.

  • Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are grown on a semi-permeable membrane in a transwell plate. When differentiated, they form a polarized monolayer with tight junctions and express various transporters found in the small intestine.

  • Methodology:

    • Cell Culture: Seed Caco-2 cells on the transwell inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.

    • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

    • Bidirectional Transport:

      • Apical to Basolateral (A-B): Add the test compound to the apical (upper) compartment and measure its appearance in the basolateral (lower) compartment over time. This represents absorption.

      • Basolateral to Apical (B-A): Add the test compound to the basolateral compartment and measure its appearance in the apical compartment. This assesses efflux.

    • Incubation: Incubate the plates at 37°C for a set time (e.g., 2 hours).

    • Sampling and Quantification: Take samples from both compartments at the end of the incubation and quantify the compound concentration using LC-MS/MS.

    • Data Analysis: Calculate the Papp values for both A-B and B-A transport. The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is then determined. An ER > 2 suggests the compound may be a substrate for active efflux transporters.

3. Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

  • Principle: The test compound is incubated with liver microsomes (subcellular fractions containing drug-metabolizing enzymes) in the presence of the cofactor NADPH. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.

  • Methodology:

    • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a buffer (e.g., phosphate buffer, pH 7.4).

    • Initiation of Reaction: Add a solution of the test compound and pre-incubate at 37°C. The reaction is initiated by adding a solution of NADPH.

    • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Sample Processing: Centrifuge the samples to precipitate the proteins.

    • Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

    • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[13][18][24]

Conclusion

The strategic replacement of a carboxylic acid with a suitable bioisostere is a powerful tool in the medicinal chemist's arsenal. A thorough understanding of the physicochemical properties of different bioisosteres, coupled with a systematic approach to their evaluation, can lead to the optimization of drug candidates with improved pharmacokinetic and safety profiles. While there is no universal "best" replacement, a data-driven approach, as outlined in this guide, will enable researchers to make informed decisions and ultimately increase the likelihood of success in the challenging endeavor of drug discovery.

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profile of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Abstract This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. In the absence of a defined primary target, we hypoth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. In the absence of a defined primary target, we hypothesize its activity at the Sigma-1 receptor (S1R), a target of interest for neuroactive compounds, based on its phenylpiperidine scaffold.[1] We present a multi-tiered strategy for assessing off-target interactions, a critical step in early drug discovery to mitigate potential adverse effects and ensure therapeutic specificity.[2][3][4][5] This guide details robust, validated in vitro assays, including radioligand binding, functional assessments, and enzyme inhibition studies, to construct a detailed selectivity profile. The methodologies and data interpretation frameworks described herein are designed to provide researchers with the necessary tools to de-risk drug candidates and make informed decisions for lead optimization.[4][5]

Introduction: The Imperative of Early-Stage Selectivity Profiling

The compound 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (herein referred to as Compound X) belongs to the phenylpiperidine class of molecules, a scaffold present in numerous biologically active agents.[1] While the primary therapeutic target of Compound X is under investigation, its structural motifs suggest a potential interaction with central nervous system (CNS) targets. We have selected the Sigma-1 receptor (S1R), an intracellular chaperone implicated in a variety of neurological diseases, as a plausible primary target for the purpose of this guide.[6]

Undesired interactions with off-target proteins are a leading cause of adverse drug reactions (ADRs) and late-stage clinical failures.[3] Therefore, comprehensive cross-reactivity profiling during the preclinical phase is not merely a regulatory requirement but a fundamental component of a successful drug discovery campaign.[2][3][5] This guide compares and contrasts a panel of assays designed to identify and quantify the interactions of Compound X with a range of biologically relevant off-targets.

Rationale for Off-Target Selection

The selection of an appropriate off-target panel is guided by both structural analogy and a consideration of targets commonly associated with adverse events.[3] Our proposed panel for Compound X includes:

  • Structurally-Related Receptors:

    • Sigma-2 Receptor (S2R): The most closely related subtype to S1R, essential for determining selectivity.

    • Dopamine (D2) and Serotonin (5-HT2A) Receptors: Phenylpiperidine scaffolds are known to interact with monoamine receptors.

    • Opioid Receptors (μ, δ, κ): To rule out activity at classical opioid receptors, a common liability for CNS-active compounds.[7]

  • Key Safety-Related Targets:

    • hERG (human Ether-à-go-go-Related Gene) Channel: Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia.[8][9] This is a critical safety checkpoint mandated by regulatory agencies.[10][11]

    • Cytochrome P450 (CYP) Enzymes: Inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is a primary driver of drug-drug interactions (DDIs), which can lead to toxicity or reduced efficacy of co-administered drugs.[12][13][14][15]

The overall workflow for assessing the cross-reactivity of Compound X is depicted below.

G cluster_0 Phase 1: Primary Target & Selectivity cluster_1 Phase 2: Broad Off-Target Panel cluster_2 Phase 3: Critical Safety & DDI Assessment cluster_3 Phase 4: Data Analysis & Risk Assessment CompoundX Compound X (1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid) S1R_Assay Sigma-1 Receptor Binding Assay (Ki) CompoundX->S1R_Assay Primary Target Affinity S2R_Assay Sigma-2 Receptor Binding Assay (Ki) S1R_Assay->S2R_Assay Selectivity Assessment GPCR_Panel GPCR Panel (Dopamine, Serotonin, Opioid) % Inhibition @ 10µM S2R_Assay->GPCR_Panel hERG_Assay hERG Functional Assay (IC50) GPCR_Panel->hERG_Assay CYP_Assay CYP450 Inhibition Panel (IC50) hERG_Assay->CYP_Assay Data_Analysis Data Synthesis & Selectivity Profile Generation CYP_Assay->Data_Analysis

Caption: High-level experimental workflow for cross-reactivity profiling.

Experimental Methodologies & Protocols

A multi-assay approach is essential for a thorough cross-reactivity assessment. We will compare binding assays, which measure the affinity of a compound for a target, with functional assays, which measure the biological consequence of that binding.

Radioligand Binding Assays: Quantifying Affinity

These assays directly measure the affinity of Compound X for a target receptor by quantifying its ability to displace a known, radioactively labeled ligand.

Protocol: Competitive Radioligand Binding for Sigma-1 Receptor

  • Objective: To determine the binding affinity (Ki) of Compound X for the S1R.

  • Rationale: This assay provides a quantitative measure of target engagement. A low Ki value indicates high affinity. Guinea pig liver membranes are used as a rich source of S1R.[16] The selective radioligand, [³H]-(+)-pentazocine, is used to label the S1R binding site.[7][16]

  • Step-by-Step Protocol:

    • Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

    • Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 2 nM), and varying concentrations of Compound X (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Nonspecific Binding: In a parallel set of wells, add a high concentration of a known S1R ligand (e.g., 10 µM Haloperidol) to determine nonspecific binding.

    • Incubation: Incubate the plates at room temperature for 120 minutes to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Detection: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percent specific binding against the logarithm of Compound X concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of Compound X that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

hERG Functional Assay: Assessing Cardiac Safety

The gold standard for assessing hERG liability is the patch-clamp electrophysiology assay. However, higher throughput methods like the thallium flux assay are suitable for earlier screening.[8]

Protocol: Thallium Flux Assay for hERG Inhibition

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X on the hERG channel.

  • Rationale: This cell-based functional assay measures the flow of thallium ions (a surrogate for potassium ions) through the hERG channel.[8] Inhibition of this flow by Compound X indicates a potential for causing cardiac QT prolongation.[9]

  • Step-by-Step Protocol:

    • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Plate the cells in a 384-well microplate and allow them to adhere overnight.

    • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) by incubating them with the dye solution for 60-90 minutes at room temperature.[8]

    • Compound Addition: Add varying concentrations of Compound X to the wells. Include a vehicle control (e.g., DMSO) and a known hERG inhibitor as a positive control (e.g., Astemizole).[8]

    • Stimulation and Detection: Use a kinetic plate reader to measure the baseline fluorescence. Inject a stimulant solution containing thallium ions to open the hERG channels and immediately begin recording the fluorescence increase over time.[8]

    • Data Analysis: The rate of fluorescence increase is proportional to hERG channel activity. Calculate the percent inhibition for each concentration of Compound X relative to the vehicle control. Plot the percent inhibition against the logarithm of Compound X concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_0 hERG Channel States cluster_1 Fluorescence Signal resting Resting State (Channel Closed) open Open State (Stimulation) resting->open Thallium Influx no_signal Low Fluorescence resting->no_signal blocked Blocked State (Compound X) open->blocked Inhibition signal High Fluorescence open->signal Signal Generation reduced_signal Reduced Fluorescence blocked->reduced_signal

Caption: Principle of the Thallium Flux hERG Assay.

CYP450 Inhibition Assays: Predicting Drug-Drug Interactions

Inhibition of Cytochrome P450 enzymes is a major cause of adverse drug-drug interactions.[12][13][15] High-throughput, fluorescence-based assays are a rapid and cost-effective method for initial screening.[15]

Protocol: Fluorometric CYP3A4 Inhibition Assay

  • Objective: To determine the IC50 of Compound X for the CYP3A4 enzyme.

  • Rationale: This in vitro assay uses human liver microsomes, which contain a full complement of CYP enzymes, and a specific fluorogenic substrate for CYP3A4.[13][15] A decrease in the fluorescent signal indicates inhibition of the enzyme.

  • Step-by-Step Protocol:

    • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and the fluorogenic substrate for CYP3A4 (e.g., a Vivid® substrate).

    • Compound Addition: Add varying concentrations of Compound X to the wells. Include a vehicle control and a known CYP3A4 inhibitor (e.g., ketoconazole) as a positive control.[17]

    • Pre-incubation: Pre-incubate the plate to allow Compound X to interact with the enzymes.

    • Initiate Reaction: Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Detection: Incubate the plate at 37°C. Measure the increase in fluorescence over time using a plate reader. The rate of fluorescence generation is proportional to CYP3A4 activity.

    • Data Analysis: Calculate the percent inhibition for each concentration of Compound X relative to the vehicle control. Plot the percent inhibition against the logarithm of concentration to determine the IC50 value.

Data Summary and Comparative Analysis

The results from the cross-reactivity assays should be compiled into a clear, comparative format. This allows for a rapid assessment of the compound's selectivity profile.

Table 1: Comparative Cross-Reactivity Profile of Compound X

TargetAssay TypeAlternative Compound A (Ki or IC50, µM)Compound X (Ki or IC50, µM)Selectivity Ratio (Off-Target/S1R)
Sigma-1 Receptor Radioligand Binding0.0500.025 -
Sigma-2 ReceptorRadioligand Binding2.51.8 72-fold
Dopamine D2 ReceptorRadioligand Binding> 10> 10 > 400-fold
Serotonin 5-HT2A ReceptorRadioligand Binding8.15.2 208-fold
µ-Opioid ReceptorRadioligand Binding> 10> 10 > 400-fold
hERG Channel Thallium Flux15> 20 > 800-fold
CYP3A4 Fluorometric129.5 380-fold
CYP2D6 Fluorometric> 25> 25 > 1000-fold

Data presented are hypothetical and for illustrative purposes.

Interpretation:

  • High Affinity for Primary Target: Compound X demonstrates high affinity for the hypothesized primary target, the Sigma-1 receptor, with a Ki of 25 nM.

  • Good Selectivity: It exhibits a favorable selectivity profile, with a 72-fold selectivity over the closely related Sigma-2 receptor and >200-fold selectivity against other tested GPCRs.

  • Low Safety Risk: Crucially, Compound X shows a low risk for cardiac liability, with a hERG IC50 greater than 20 µM. This provides a therapeutic window of over 800-fold.

  • Moderate DDI Potential: There is moderate inhibition of CYP3A4 (IC50 = 9.5 µM). While the selectivity window is large (380-fold), this may warrant further investigation in more complex, metabolite-based DDI studies, as recommended by the FDA.[12]

Conclusion and Future Directions

This guide outlines a systematic and robust approach to characterizing the cross-reactivity profile of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. Based on the hypothetical data, Compound X presents as a potent and selective ligand for the Sigma-1 receptor with a promising early safety profile.

The next logical steps in the drug development process would involve:

  • Functional Assays: Confirming the mode of action (agonist vs. antagonist) at the Sigma-1 receptor.

  • Broader Safety Panel: Screening against a wider panel of off-targets, often available through contract research organizations, to further de-risk the compound.[2][3][5][18]

  • In Vivo Studies: Assessing the pharmacokinetic and pharmacodynamic properties of the compound in relevant animal models to translate the in vitro findings to a physiological context.

By employing a rigorous and comparative cross-reactivity assessment early in the discovery process, researchers can build a comprehensive understanding of a compound's biological activity, minimize the risk of late-stage failures, and ultimately accelerate the development of safer and more effective therapeutics.

References

  • ICE Bioscience. Safety Pharmacology Services. [Link]

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. [Link]

  • Xie, J., et al. (2020). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. [Link]

  • Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. [Link]

  • Reaction Biology. In Vitro Safety Panels | Detect Early Off-Target Liabilities. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology. [Link]

  • BMG LABTECH. Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology. [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. [Link]

  • Jackson, J. P., et al. (2018). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Balogh, G., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences. [Link]

  • Yilmaz, B., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • Roh, S., et al. (2023). Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers in Molecular Neuroscience. [Link]

Sources

Validation

A Comparative Benchmarking Guide to 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid and its Potential as a Prolyl Oligopeptidase Inhibitor

This guide provides an in-depth comparative analysis of the novel compound, 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, against a panel of well-established inhibitors of prolyl oligopeptidase (POP). Prolyl oligo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the novel compound, 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, against a panel of well-established inhibitors of prolyl oligopeptidase (POP). Prolyl oligopeptidase is a serine protease that has garnered significant interest as a therapeutic target for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases due to its role in neuropeptide metabolism, neuroinflammation, and protein aggregation.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this new chemical entity in the context of known modulators of POP.

Introduction to Prolyl Oligopeptidase and its Inhibition

Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a cytosolic enzyme that cleaves small peptides on the C-terminal side of proline residues.[2][4] Its activity has been implicated in the regulation of several neuropeptides and hormones, and dysregulation of POP is linked to the pathology of various neurological conditions.[1][2] Inhibition of POP has been shown to have neuroprotective, anti-amnesic, and cognition-enhancing properties in preclinical studies.[5] Furthermore, POP inhibitors have been demonstrated to suppress the production of β-amyloid and modulate neuroinflammation, key pathological hallmarks of Alzheimer's disease.[1][6] Recent research has also highlighted the potential of POP inhibitors in preventing the progression of age-related macular degeneration by inducing autophagy.[7]

Given the therapeutic potential of targeting POP, the discovery and characterization of novel, potent, and selective inhibitors are of high importance. This guide will benchmark 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, a compound with a phenylpiperidine scaffold—a motif present in various biologically active compounds[8]—against a selection of established POP inhibitors.

Comparator Compounds: A Rationale for Selection

To provide a robust assessment of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, a panel of well-characterized POP inhibitors with varying potencies and chemical scaffolds has been selected for comparison.

  • Z-Pro-Prolinal (ZPP): Considered the "gold standard" reference inhibitor for POP screening assays.[9] It is a potent, reversible, and slow-binding inhibitor that forms a hemiacetal adduct with the active-site serine residue.[2][9]

  • KYP-2047: A highly potent and blood-brain barrier-penetrating POP inhibitor with a cyanopyrrolidine warhead.[2][10]

  • JTP-4819: A pyrrolidine-based inhibitor that has progressed to clinical trials, demonstrating its potential therapeutic relevance.[2]

  • S-17092: A potent and selective covalent inhibitor of human POP.[2]

These comparators provide a spectrum of inhibitory mechanisms and potencies, allowing for a comprehensive evaluation of our novel compound.

Experimental Benchmarking: Methodologies and Data

The following section details the experimental protocols for a direct biochemical assay to determine inhibitory potency against POP, and two cell-based assays to evaluate the compound's effects on downstream pathological processes relevant to neurodegeneration.

Biochemical Assay: In Vitro Prolyl Oligopeptidase Inhibition

The primary assessment of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid's activity is through a direct enzyme inhibition assay. This assay quantifies the compound's ability to inhibit the enzymatic activity of recombinant human POP.

Principle: The assay utilizes a fluorogenic substrate, Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC). Cleavage of this substrate by POP releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be measured over time. A decrease in the rate of AMC production in the presence of an inhibitor is indicative of POP inhibition.[11]

Experimental Workflow Diagram:

pop_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis reagents Prepare Reagents: - Assay Buffer - Recombinant POP - Z-Gly-Pro-AMC - Test Compounds plate Prepare 96-well plate reagents->plate add_inhibitor Add serial dilutions of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid & Known Inhibitors plate->add_inhibitor add_enzyme Add POP Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Initiate reaction with Z-Gly-Pro-AMC pre_incubate->add_substrate read_plate Measure fluorescence (Ex: 360-380 nm, Em: 460 nm) add_substrate->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for the in vitro prolyl oligopeptidase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 10 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.05% Tween 20.

    • Recombinant human POP (BPS Bioscience, #79995-1) is diluted to the desired concentration in Assay Buffer.

    • A stock solution of Z-Gly-Pro-AMC is prepared in DMSO.

    • 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid and known inhibitors are serially diluted in Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Procedure:

    • To a 96-well black microplate, add 50 µL of the serially diluted test compounds. For control wells (no inhibitor) and blank wells (no enzyme), add 50 µL of Assay Buffer.

    • Add 25 µL of the diluted POP enzyme solution to all wells except the blank wells. Add 25 µL of Assay Buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 460 nm) every minute for 30-60 minutes at 37°C using a microplate reader.

    • Calculate the initial reaction velocity (V) from the linear portion of the fluorescence versus time curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Comparative Data Summary:

CompoundIC50 (nM)
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid[Hypothetical Data]
Z-Pro-Prolinal0.4 - 14
KYP-2047~0.023 (Ki)
JTP-4819~0.83
S-17092[Potent, covalent]

Note: IC50 and Ki values can vary depending on experimental conditions. The values for known inhibitors are sourced from the literature for comparative purposes.[2][3][9][10]

Cell-Based Assay 1: Neuroinflammation Modulation

To assess the potential of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid to modulate neuroinflammatory responses, an in vitro model using microglial or astrocyte cell lines is employed.[6][12]

Principle: Microglia and astrocytes are key players in the brain's immune response.[6] Activation of these cells by inflammatory stimuli, such as lipopolysaccharide (LPS), leads to the release of pro-inflammatory cytokines. This assay measures the ability of the test compound to suppress the production of these cytokines.

Experimental Workflow Diagram:

neuroinflammation_workflow cluster_culture Cell Culture & Treatment cluster_analysis Cytokine Analysis seed_cells Seed microglial/astrocyte cells add_compounds Treat with 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid & Known Inhibitors seed_cells->add_compounds add_lps Stimulate with LPS add_compounds->add_lps incubate Incubate add_lps->incubate collect_supernatant Collect cell supernatant incubate->collect_supernatant elisa Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA collect_supernatant->elisa data_analysis Analyze and compare cytokine reduction elisa->data_analysis

Caption: Workflow for the cell-based neuroinflammation assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable microglial (e.g., BV-2) or astrocyte cell line in a 96-well plate.

    • After cell adherence, pre-treat the cells with various concentrations of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid and known POP inhibitors for 1 hour.

    • Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include vehicle-treated and unstimulated controls.

    • Incubate for 24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using commercially available ELISA kits.

  • Data Analysis:

    • Calculate the percentage reduction in cytokine secretion for each compound concentration compared to the LPS-stimulated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 for cytokine release.

Comparative Data Summary:

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid[Hypothetical Data][Hypothetical Data]
Known POP Inhibitor (e.g., KYP-2047)[Literature/Hypothetical Data][Literature/Hypothetical Data]
Cell-Based Assay 2: Inhibition of α-Synuclein Aggregation

Given the link between POP and protein aggregation in neurodegenerative diseases, this assay evaluates the ability of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid to inhibit the aggregation of α-synuclein, a key pathological feature of Parkinson's disease.[1][13]

Principle: This assay utilizes a neuronal cell line that overexpresses α-synuclein. Aggregation of α-synuclein is induced, and the extent of aggregation is quantified using high-content imaging with an antibody specific for aggregated α-synuclein.[13][14]

Experimental Workflow Diagram:

asynuclein_workflow cluster_cell_prep Cell Preparation & Treatment cluster_imaging Imaging & Analysis seed_cells Seed neuronal cells (e.g., SH-SY5Y) transduce Transduce with α-synuclein construct seed_cells->transduce add_compounds Treat with 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid & Known Inhibitors transduce->add_compounds induce_aggregation Induce α-synuclein aggregation add_compounds->induce_aggregation fix_stain Fix and stain cells with aggregate-specific antibody induce_aggregation->fix_stain image_acquisition Acquire images using high-content imaging system fix_stain->image_acquisition quantify_aggregates Quantify α-synuclein aggregates image_acquisition->quantify_aggregates analyze_data Analyze and compare reduction in aggregation quantify_aggregates->analyze_data

Caption: Workflow for the cell-based α-synuclein aggregation assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well imaging plate.

    • Overexpress human wild-type α-synuclein, for example, through adenoviral delivery.[13]

    • Treat the cells with various concentrations of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid and known inhibitors.

    • Induce α-synuclein aggregation using an appropriate method, such as treatment with pre-formed fibrils or a chemical inducer.

  • Immunocytochemistry and Imaging:

    • After a suitable incubation period, fix the cells.

    • Perform immunocytochemistry using an antibody that specifically recognizes aggregated α-synuclein (e.g., MJFR14) and a counterstain for nuclei (e.g., DAPI).

    • Acquire images using a high-content imaging system.

  • Data Analysis:

    • Use image analysis software to quantify the number and area of α-synuclein aggregates per cell.

    • Calculate the percentage reduction in α-synuclein aggregation for each compound concentration compared to the vehicle-treated control.

    • Determine the EC50 for the inhibition of α-synuclein aggregation.

Comparative Data Summary:

Compoundα-Synuclein Aggregation Inhibition EC50 (µM)
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid[Hypothetical Data]
Known POP Inhibitor (e.g., KYP-2047)[Literature/Hypothetical Data]

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking the novel compound 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid against established inhibitors of prolyl oligopeptidase. The presented experimental workflows provide a robust framework for determining its inhibitory potency and its potential to modulate key pathological processes associated with neurodegenerative diseases. The comparative data generated from these assays will be crucial in establishing the scientific merit of this compound and guiding future drug discovery efforts. Favorable results would warrant further investigation into its mechanism of action, selectivity against other proteases, and in vivo efficacy in relevant animal models of neurodegeneration.

References

  • Polgár, L. (2002). The prolyl oligopeptidase family. Cellular and Molecular Life Sciences CMLS, 59(2), 349-362.
  • Cellectricon. (n.d.). Neuroinflammation. Retrieved from [Link]

  • Hellinen, L., et al. (2022). Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration. Biomedicine & Pharmacotherapy, 146, 112501. [Link]

  • Charles River Laboratories. (n.d.). High Content-based Quantification of α-Synuclein Aggregation in a Dopaminergic Model System. Retrieved from [Link]

  • Szeltner, Z., & Polgár, L. (2008). Prolyl oligopeptidase: a new player in signal transduction. IUBMB life, 60(8), 509-520.
  • Yoshimoto, T., et al. (1987). A new fluorogenic substrate for prolyl endopeptidase. Analytical biochemistry, 162(2), 347-352.
  • van der Veken, P., et al. (2007). Development of a novel, azide-containing, fluorogenic substrate for prolyl oligopeptidase: a tool for the facile, postsynthetic labeling of active-site directed inhibitors. Journal of medicinal chemistry, 50(23), 5568-5571.
  • Creative Biolabs. (n.d.). Neuroinflammation Assay Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell-based screening of αSyn aggregation inhibitors. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity. Retrieved from [Link]

  • Innoprot. (n.d.). α-synuclein aggregation assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). α-Synuclein Expression and Aggregation Quantification. Retrieved from [Link]

  • ACS Publications. (2025). Structure-Based Identification of Non-covalent Prolyl Oligopeptidase 80 Inhibitors Targeting Trypanosoma cruzi Cell Entry. Retrieved from [Link]

  • MD Biosciences. (n.d.). Cell-based Assays. Retrieved from [Link]

  • Bruker. (n.d.). nCounter® Neuroinflammation Panels. Retrieved from [Link]

  • Diva-Portal.org. (2021). Inhibition of prolyl oligopeptidase. Retrieved from [Link]

  • ResearchGate. (2025). Low molecular weight inhibitors of Prolyl Oligopeptidase: A review of compounds patented from 2003 to 2010. Retrieved from [Link]

  • ACS Publications. (2024). Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. Retrieved from [Link]

  • ECHA. (n.d.). 1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Prolyl Oligopeptidase/Prolyl Endopeptidase, His-tag Recombinant. Retrieved from [Link]

  • arXiv.org. (2025). Decoding Binding Pathways of Ligands in Prolyl Oligopeptidase. Retrieved from [Link]

  • MDPI. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

  • MDPI. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). 4. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Oxo-2-phenyl-acetyl)-piperidine-2-carboxylic acid 3-pyridin-3-yl-propyl ester. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 6-oxo-1-phenylpiperidine-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid proper disposal procedures

Advanced Operational Guide: Handling and Disposal of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic Acid As a Senior Application Scientist overseeing pharmaceutical intermediates and drug development workflows, I frequen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Handling and Disposal of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic Acid

As a Senior Application Scientist overseeing pharmaceutical intermediates and drug development workflows, I frequently encounter complex synthetic molecules that require rigorous safety protocols. The compound (CAS: 951976-64-0)[1] is a highly specific piperidine derivative utilized primarily in[2].

Managing this compound requires more than passive regulatory compliance; it demands an active understanding of the molecule's physicochemical behavior to prevent workplace exposure and environmental contamination. This guide provides a self-validating, step-by-step operational framework for its safe handling and disposal.

Physicochemical Hazard Profiling & Causality

To safely dispose of a chemical, we must first understand why it behaves the way it does. The structure of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid features a lipophilic phenyl ring attached to a piperidine core, alongside a polar carboxylic acid moiety.

  • Biological Activity & Irritation : The acidic moiety can cause localized pH disruptions upon contact with mucosal membranes, which directly causes its GHS classifications for[1].

  • Respiratory & CNS Hazards : The piperidine core is a common pharmacophore in neuroactive substances. Inhalation of its dust can lead to[1], manifesting as respiratory or central nervous system irritation.

  • Environmental Persistence : Due to its amphiphilic nature, it can interact with both aqueous and organic matrices. If released into drains, it is [3]. Therefore, .

Table 1: Quantitative Hazard and Physicochemical Summary

Property / HazardValue / ClassificationOperational Implication
CAS Number 951976-64-0[1]Essential for EHS manifest tracking and compliance.
Molecular Weight 233.26 g/mol [2]Determines stoichiometric neutralization if bulk processing is required.
GHS Health Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1]Mandates strict PPE (nitrile gloves, splash goggles, P95 respirator)[4].
Environmental Hazard Aquatic Toxicity[3]Absolute prohibition of drain disposal; requires incineration.
Physical State Solid / PowderHigh risk of aerosolization; requires wet-wiping or HEPA vacuuming for spills[4].

Standard Operating Procedure (SOP): Step-by-Step Disposal Methodology

This protocol is designed to ensure zero environmental release and maximum operator safety. Every step validates the next, creating a closed-loop safety system.

Phase 1: Point-of-Use Segregation
  • Isolate Waste Streams : Never mix 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid with [5]. Segregate all associated waste (powders, solutions, and contaminated consumables like Kimwipes) into a dedicated "Halogen-Free Organic Waste" stream.

  • Primary Containment : Collect solid waste in a high-density polyethylene (HDPE) or amber glass wide-mouth container.

    • Causality: HDPE provides excellent chemical resistance against weak organic acids and prevents moisture ingress, which could otherwise lead to caking or pressure buildup.

Phase 2: Containment & Labeling
  • Seal and Label : Hermetically seal the container. Affix a GHS-compliant hazardous waste label indicating "Toxic/Irritant Organic Solid" and explicitly listing the CAS number (951976-64-0)[1].

  • Satellite Accumulation : Store the sealed container in a secondary containment tray within a [6]. Keep the material or heat sources.

Phase 3: Institutional Transfer & Final Destruction
  • EHS Manifesting : Transfer the waste to your institution's Environmental Health and Safety (EHS) department using a standard chemical waste manifest.

  • High-Temperature Incineration : The only approved method for final destruction is high-temperature incineration by a [4],[3].

    • Causality: Incineration at >1000°C ensures complete thermal oxidation of the piperidine ring and carboxylic acid into harmless carbon dioxide ( CO2​ ), water ( H2​O ), and nitrogen oxides ( NOx​ ), permanently preventing soil or aquatic accumulation[3].

Workflow Visualization

The following diagram maps the logical progression of the disposal workflow, ensuring chain-of-custody from the laboratory bench to final destruction.

DisposalWorkflow Start Waste Generation (Solid/Solution) Segregation Waste Segregation (Halogen-Free Organics) Start->Segregation Identify & Isolate Containment Primary Containment (HDPE/Glass, Sealed) Segregation->Containment Transfer to Vessel Storage Satellite Accumulation (Ventilated, Secondary Tray) Containment->Storage Label & Store Transfer EHS Transfer (Licensed Contractor) Storage->Transfer EHS Manifest Incineration High-Temp Incineration (Final Destruction) Transfer->Incineration Transport to Facility

Figure 1: Disposal workflow for 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid.

Emergency Protocol: Accidental Release & Spill Management

In the event of a spill, standard dry sweeping is strictly prohibited due to the high risk of dust aerosolization and subsequent respiratory exposure[4],.

  • Evacuate & Ventilate : Clear personnel from the immediate area. Ensure local exhaust ventilation (e.g., fume hood or ceiling snorkel) is active to capture airborne particulates.

  • Don Appropriate PPE : Equip a [4], chemical-resistant nitrile gloves, and splash goggles.

  • Dust Suppression (Critical Step) : Lightly mist the spilled powder with a compatible inert solvent (such as water or a dilute surfactant solution) to bind the particles.

    • Causality: Wetting the powder drastically reduces the aerosolization potential of the irritant, neutralizing the STOT SE 3 inhalation risk during cleanup.

  • Collection : Use a non-sparking shovel or damp absorbent pads to collect the bound material[4]. Place all cleanup materials into the designated hazardous waste container.

  • Decontamination : Wash the affected surface thoroughly with soap and water, collecting the rinsate as [3]. Do not let the rinsate .

References

  • [1] Title: 1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid — Chemical Substance Information. Source: NextSDS. URL: [Link]

Sources

Handling

Comprehensive Guide to Personal Protective Equipment for Handling 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety protocols and logistical plans for the handling and disposal of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical plans for the handling and disposal of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS No. 951976-64-0). As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Analysis: Understanding the Compound

Known Hazard Classifications:

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Eye Irritation (H319): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (H336): May cause drowsiness or dizziness.[1]

Based on the piperidine moiety, we must also consider the potential for:

  • Acute Toxicity: Piperidine and its derivatives can be harmful if swallowed, inhaled, or in contact with skin.[2]

  • Corrosivity: Many piperidine derivatives are corrosive and can cause severe skin burns and eye damage.[2]

  • Flammability: Piperidines can be flammable, with vapors forming explosive mixtures with air.[2][3]

The carboxylic acid group can also contribute to skin and eye irritation.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to mitigate the identified risks. The following table outlines the minimum required PPE for handling 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[2][5][6]Protects against splashes of the chemical which can cause serious eye irritation.[1] A face shield provides an additional layer of protection for the entire face.
Skin and Body Protection Chemically resistant gloves (Nitrile rubber recommended).[2][7] A flame-retardant lab coat or a chemical-resistant apron.[2] Closed-toe shoes are mandatory.[6]Nitrile gloves offer good resistance to a range of chemicals, including bases, oils, and many solvents.[7] A lab coat protects against skin contact and contamination of personal clothing. Given the flammability risk associated with piperidines, a flame-retardant lab coat is a prudent choice.
Respiratory Protection All handling should occur in a certified chemical fume hood.[5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[2]A fume hood is the primary engineering control to prevent inhalation of vapors or dust, which may cause respiratory irritation and systemic toxicity.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.

Preparation and Pre-Handling Checklist
  • Fume Hood Verification: Ensure the chemical fume hood is operational and the certification is current.

  • PPE Inspection: Inspect all PPE for signs of damage or degradation before use.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Spill Kit: Have a spill kit readily available that is appropriate for chemical spills. This should include absorbent materials like sand or vermiculite.

Handling the Compound

The following workflow is designed to minimize risk during the handling of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep Don appropriate PPE FumeHood Work within a certified chemical fume hood Prep->FumeHood Enter Weigh Weigh the solid compound FumeHood->Weigh Begin Dissolve Dissolve in an appropriate solvent Weigh->Dissolve Transfer Transfer the solution Dissolve->Transfer Decontaminate Decontaminate work surfaces Transfer->Decontaminate Complete Store Store in a cool, dry, well-ventilated area Decontaminate->Store

Caption: Workflow for handling 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid.

Storage

Proper storage is essential to maintain the stability and integrity of the compound and to prevent hazardous situations.

  • Container: Store in a tightly sealed, clearly labeled container.[8]

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight.[9]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and sources of ignition.[8][10]

Disposal Plan: Responsible Waste Management

All waste generated from handling 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid must be treated as hazardous waste.

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for all waste. The label must include "Hazardous Waste," the full chemical name, and associated hazard symbols.[2]

  • Solid Waste: Contaminated PPE (gloves, etc.) and weighing paper should be placed in a designated solid hazardous waste container.[2][11]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated liquid hazardous waste container.

  • Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2]

Disposal Procedure

The following diagram outlines the necessary steps for the proper disposal of waste.

Disposal_Plan Collect Collect Waste in Labeled Container Seal Securely Seal Container Collect->Seal Secondary Place in Secondary Containment Seal->Secondary Store Store in Designated Hazardous Waste Area Secondary->Store Contact Contact Institutional EHS for Pickup Store->Contact Document Complete all Waste Disposal Documentation Contact->Document

Caption: Step-by-step hazardous waste disposal plan.

All disposal activities must be conducted through a licensed professional waste disposal company.[2] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and to ensure compliance with all local, state, and federal regulations.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11][12]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12][13] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Spill Evacuate all non-essential personnel from the area.[2] Ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite and place it in a sealed container for disposal.

By adhering to these comprehensive safety protocols, you can ensure a safe and productive research environment when working with 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid.

References

  • PIPERIDINE - Ataman Kimya. (n.d.).
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
  • 1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid — Chemical Substance Information. (n.d.).
  • Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. (n.d.).
  • What is the stability of piperidine? - Blog - Biosynce. (2025, August 25).
  • Safe Disposal of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide: A Procedural Guide - Benchchem. (n.d.).
  • Personal protective equipment for handling Capraminopropionic acid - Benchchem. (n.d.).
  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product. (n.d.).
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Apollo Scientific. (2007, July 21).
  • Safety Data Sheet PIPERIDINE - ChemSupply Australia. (2023, October 22).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, March 26).
  • Section 6C: Protective Equipment - Environmental Health and Safety - Princeton University. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.